MRS2179 tetrasodium hydrate
Description
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Properties
Molecular Formula |
C11H15N5Na4O10P2 |
|---|---|
Molecular Weight |
531.17 g/mol |
IUPAC Name |
tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate |
InChI |
InChI=1S/C11H17N5O9P2.4Na.H2O/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;;1H2/q;4*+1;/p-4/t6-,7+,8+;;;;;/m0...../s1 |
InChI Key |
VBVCXDODWXOVMK-CMOOWVOLSA-J |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRS2179 Tetrasodium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of MRS2179 tetrasodium (B8768297) hydrate (B1144303), a pivotal tool in the study of purinergic signaling. It is intended to furnish researchers, scientists, and drug development professionals with detailed insights into its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates.
Core Mechanism of Action: Competitive Antagonism and Inverse Agonism at the P2Y1 Receptor
MRS2179 tetrasodium hydrate is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3][4] Its primary mechanism of action is competitive antagonism, where it binds to the P2Y1 receptor at the same site as the endogenous agonist ADP, thereby preventing receptor activation.[1][3][4] This blockade inhibits downstream signaling cascades initiated by ADP, such as platelet shape change, aggregation, and intracellular calcium mobilization.[2][5][6]
The P2Y1 receptor is predominantly coupled to the Gq class of G proteins.[7] Upon activation by ADP, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[7] MRS2179 effectively blocks this entire cascade by preventing the initial binding of ADP.[2][5]
Recent studies have also revealed that MRS2179 can act as an inverse agonist at the P2Y1 receptor.[8] This means that in addition to blocking the action of agonists, MRS2179 can reduce the receptor's basal or constitutive activity, a state of signaling that occurs even in the absence of an agonist.[8] This property suggests that MRS2179 can stabilize the P2Y1 receptor in an inactive conformation.[8]
Quantitative Pharmacological Data
The potency, selectivity, and binding affinity of MRS2179 have been quantified in numerous studies. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Species/System | Reference |
| KB | 100 nM | Turkey P2Y1 Receptor | [3][9] |
| Ki | 100 nM | Human P2Y1 Receptor | [1] |
| Kd | 109 ± 18 nM | Washed Human Platelets ([33P]MRS2179) | [2][5] |
| pA2 | 6.99 | Turkey P2Y1 Receptor | [4] |
| IC50 (P2X1) | 1.15 µM | Recombinant Rat P2X Receptors | [3][4][9] |
| IC50 (P2X3) | 12.9 µM | Recombinant Rat P2X Receptors | [3][4][9] |
| IC50 (Platelet Aggregation) | 1.5 µM (effective inhibitory concentration) | Human Whole Blood | [10] |
Note: MRS2179 is highly selective for the P2Y1 receptor over other P2 receptors, including P2X2, P2X4, P2Y2, P2Y4, and P2Y6.[3][4][9]
Key Signaling Pathway Modulated by MRS2179
The following diagram illustrates the canonical P2Y1 receptor signaling pathway and the inhibitory effect of MRS2179.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MRS2179's pharmacological profile. Below are protocols for key experiments cited in the literature.
Radioligand Binding Assay for Affinity Determination
This protocol is a generalized procedure based on methodologies for determining the binding affinity of ligands to GPCRs.[7][8][11]
Objective: To determine the binding affinity (Kd or Ki) of MRS2179 for the P2Y1 receptor.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from transfected HEK293 cells or washed human platelets).[2][3]
-
Unlabeled MRS2179 for competition assays.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).[8]
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of unlabeled MRS2179 (for competition assay) or increasing concentrations of the radioligand (for saturation assay).[8]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Bmax (receptor density) and Kd.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol outlines the standard method to assess the functional effect of MRS2179 on platelet aggregation.[6][10]
Objective: To measure the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[9]
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
ADP solution (agonist).
-
MRS2179 solution.
-
Saline or appropriate buffer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[9]
-
Assay:
-
Pipette PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C in the aggregometer.
-
Add MRS2179 (at various concentrations) or vehicle control and incubate for a short period (e.g., 2 minutes).
-
Initiate aggregation by adding a specific concentration of ADP (e.g., 5-10 µM).[6][9]
-
Record the change in light transmission for a set duration (e.g., 3-5 minutes).
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. Plot the percentage of inhibition of aggregation against the concentration of MRS2179 to determine the IC50.
Calcium Mobilization Assay
This protocol is a standard procedure for measuring changes in intracellular calcium in response to GPCR activation and inhibition.[12][13]
Objective: To assess the ability of MRS2179 to block ADP-induced intracellular calcium release.
Materials:
-
HEK293 cells endogenously or recombinantly expressing the P2Y1 receptor.[3]
-
Cell culture medium (e.g., DMEM).
-
Assay buffer (e.g., HBSS).
-
ADP solution.
-
MRS2179 solution.
-
A fluorescence microplate reader with automated liquid handling (e.g., FlexStation or FLIPR).[12][13]
Procedure:
-
Cell Plating: Seed HEK293-P2Y1 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.[1]
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at room temperature or 37°C.[1][14]
-
Compound Addition:
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will add MRS2179 (at various concentrations) or vehicle to the wells.
-
After a short pre-incubation period, the instrument will add the agonist (ADP).
-
-
Fluorescence Measurement: The plate reader measures the fluorescence intensity kinetically, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.[12]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. The inhibitory effect of MRS2179 is determined by comparing the response in its presence to the control response. Plot the percentage of inhibition against the MRS2179 concentration to calculate the IC50.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist and inverse agonist of the P2Y1 receptor. Its ability to block ADP-mediated signaling pathways has made it an indispensable pharmacological tool for investigating the role of the P2Y1 receptor in a multitude of physiological and pathophysiological processes, particularly in hemostasis, thrombosis, and inflammation. The detailed experimental protocols provided in this guide serve as a foundation for researchers to reliably assess its activity and to further explore the intricacies of purinergic signaling.
References
- 1. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. unimedizin-mainz.de [unimedizin-mainz.de]
The P2Y1 Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in a multitude of physiological processes.[1] Primarily recognized for its critical function in the initial stages of platelet aggregation, the P2Y1 receptor has emerged as a significant therapeutic target for antithrombotic drugs.[1] Its involvement extends to vasodilation, neurotransmission, and immune responses, highlighting its broader importance in cellular signaling. This technical guide provides an in-depth overview of the P2Y1 receptor, encompassing its molecular structure, signaling pathways, pharmacology, and key experimental methodologies for its study. All quantitative data are presented in structured tables for comparative analysis, and signaling and experimental workflows are visualized through detailed diagrams.
Introduction
The P2Y receptor family, a class of purinergic GPCRs, is stimulated by extracellular nucleotides such as adenosine triphosphate (ATP) and ADP.[1] Among its members, the P2Y1 receptor is distinguished by its high affinity for ADP.[1] Upon activation, it couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[1] This signaling pathway underpins its diverse physiological functions.
Molecular Structure
The P2Y1 receptor is a class A GPCR characterized by seven transmembrane helices connected by intracellular and extracellular loops. The crystal structure of the human P2Y1 receptor has been resolved, providing crucial insights into its ligand-binding pocket and the conformational changes that occur upon activation. These structural details are instrumental in the rational design of novel agonists and antagonists with improved selectivity and potency.
Signaling Pathways
The canonical signaling pathway of the P2Y1 receptor is initiated by the binding of ADP, which induces a conformational change in the receptor. This leads to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses.
Pharmacology
The pharmacological modulation of the P2Y1 receptor is a key area of research, with a focus on developing selective agonists and antagonists for therapeutic applications.
Agonists
Adenosine diphosphate (ADP) is the primary endogenous agonist for the P2Y1 receptor. Several synthetic agonists have been developed, with 2-Methylthio-ADP (2-MeSADP) being a particularly potent and widely used tool compound.
| Agonist | Receptor Subtype | Potency (EC50/pEC50) | Reference(s) |
| ADP | Human P2Y1 | pA50: 7.5 | [2] |
| 2-MeSADP | Human P2Y1 | pEC50: 8.29 | [3][4][5] |
| (N)-methanocarba-2MeSADP | Human P2Y1 | EC50: 1.2 nM | [6] |
Antagonists
A range of competitive antagonists for the P2Y1 receptor have been synthesized. MRS2500 is a highly potent and selective antagonist, making it an invaluable research tool and a lead compound for drug development.
| Antagonist | Receptor Subtype | Affinity (Ki/Kb) | Potency (IC50) | Reference(s) |
| MRS2500 | Human P2Y1 | Ki: 0.78 nM | IC50: 0.95 nM (ADP-induced platelet aggregation) | [7] |
| MRS2179 | Turkey P2Y1 | Kb: 102 nM | IC50: 1.15 µM (vs P2X1) | [8][9] |
| A3P5P | Human P2Y1 | pKB: 6.0 | - | [2] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor.
5.1.1. Materials
-
Cell membranes expressing the P2Y1 receptor
-
Radioligand (e.g., [³H]MRS2279 or [¹²⁵I]MRS2500)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
5.1.2. Method
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add the serially diluted test compounds to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled P2Y1 ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compounds and subsequently calculate the Ki value.
Calcium Imaging Assay
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to P2Y1 receptor activation.
5.2.1. Materials
-
Cells expressing the P2Y1 receptor cultured on glass coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
P2Y1 receptor agonists and antagonists
-
Fluorescence microscope with an appropriate excitation light source and emission filters
5.2.2. Method
-
Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with physiological buffer to remove excess dye.
-
Mount the coverslip onto the microscope stage.
-
Establish a baseline fluorescence reading.
-
Apply the P2Y1 receptor agonist to the cells.
-
Record the changes in fluorescence intensity over time.
-
To test for antagonism, pre-incubate the cells with a P2Y1 receptor antagonist before adding the agonist.
-
Analyze the data by calculating the change in fluorescence intensity relative to the baseline to determine the intracellular calcium response.
Platelet Aggregation Assay
This protocol describes a method to measure platelet aggregation in response to P2Y1 receptor activation using light transmission aggregometry.
5.3.1. Materials
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) as a reference
-
P2Y1 receptor agonists (e.g., ADP)
-
P2Y1 receptor antagonists
-
Aggregometer
5.3.2. Method
-
Prepare PRP and PPP from fresh whole blood.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.
-
Add the P2Y1 receptor agonist to the PRP to induce aggregation.
-
Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
To assess the effect of an antagonist, pre-incubate the PRP with the antagonist for a specified time before adding the agonist.
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.
Conclusion
The P2Y1 receptor remains a subject of intense research due to its fundamental role in hemostasis and its potential as a therapeutic target for a variety of diseases. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed understanding of the P2Y1 receptor's function, signaling, and pharmacology, along with practical protocols for its investigation. The continued exploration of this receptor promises to yield further insights into purinergic signaling and pave the way for novel therapeutic interventions.
References
- 1. ashpublications.org [ashpublications.org]
- 2. P2Y1-receptors in human platelets which are pharmacologically distinct from P2Y(ADP)-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Methylthioadenosine diphosphate trisodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Role of Purinergic Signaling in Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role purinergic signaling plays in platelet activation, a fundamental process in hemostasis and thrombosis. Extracellular nucleotides, primarily adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), act as key signaling molecules that modulate platelet function through a sophisticated network of purinergic receptors.[1][2][3] Understanding these pathways is paramount for the development of novel antiplatelet therapies.
Core Concepts of Purinergic Signaling in Platelets
Upon vascular injury, platelets adhere to the exposed subendothelium, leading to their activation and the release of various mediators from intracellular granules.[4][5] Among these are high concentrations of ADP and ATP stored in dense granules.[2][3][6] These nucleotides are also released from damaged endothelial cells and red blood cells.[1][2][7] They then act in an autocrine and paracrine manner to amplify platelet activation and recruit additional platelets to the site of injury, a crucial step in thrombus formation.[1][2][4][7]
Platelets express three key purinergic receptors that respond to these extracellular nucleotides: two G protein-coupled receptors (GPCRs) for ADP, P2Y1 and P2Y12 , and one ligand-gated ion channel for ATP, P2X1 .[1][2][8][9][10] The coordinated action of these receptors is essential for a complete platelet response.[10][11][12][13]
Key Purinergic Receptors and Their Signaling Pathways
The P2Y1 receptor, coupled to the Gq protein, is responsible for initiating the platelet response to ADP.[10][11][14] Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from the dense tubular system, leading to a rapid increase in intracellular calcium concentration.[10][11] This initial calcium signal is responsible for platelet shape change and the initiation of a weak, reversible aggregation.[10][11][12] The P2Y1 receptor is essential for collagen-induced platelet shape change, especially when thromboxane (B8750289) A2 (TxA2) formation is inhibited.[15]
The P2Y12 receptor, coupled to the Gi protein, plays a central role in amplifying and sustaining platelet activation.[4][16][17] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4][11][18] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits various components of the platelet activation machinery. P2Y12 signaling also activates phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors like Akt.[4][18] This pathway is crucial for the stabilization of platelet aggregates and the potentiation of granule secretion.[4][12][16] The P2Y12 receptor is the target of major antiplatelet drugs like clopidogrel, prasugrel, and ticagrelor.[10][19]
The P2X1 receptor is a ligand-gated, non-selective cation channel activated by ATP.[7][9][20][21] Its activation leads to a rapid influx of extracellular calcium and sodium, causing membrane depolarization.[9] While P2X1 activation alone is not sufficient to induce full platelet aggregation, it contributes to platelet shape change and can synergize with other receptor pathways to amplify signaling.[9][20][21] Notably, P2X1 receptors play a significant role in platelet activation under conditions of high shear stress, which are characteristic of arterial thrombosis.[20][21]
Data Presentation: Quantitative Aspects of Platelet Purinergic Receptors
Understanding the quantitative characteristics of these receptors is crucial for drug development and mechanistic studies.
| Receptor | Ligand | G Protein | Receptor Density ( sites/platelet ) | Key Functions |
| P2Y1 | ADP | Gq | ~151[6][22] | Shape change, initiation of reversible aggregation, Ca²⁺ mobilization.[10][11][15] |
| P2Y12 | ADP | Gi | ~400[6][23] | Sustained aggregation, granule secretion, thrombus stabilization.[4][11][16] |
| P2X1 | ATP | N/A (Ion Channel) | Variable | Rapid Ca²⁺ influx, shape change, shear-dependent activation.[9][20][21] |
| Pharmacological Agent | Target Receptor | Mechanism of Action | Clinical Significance/Use |
| Clopidogrel | P2Y12 | Irreversible Antagonist (Prodrug) | Widely used antiplatelet drug.[19] |
| Prasugrel | P2Y12 | Irreversible Antagonist (Prodrug) | Potent antiplatelet drug.[19] |
| Ticagrelor | P2Y12 | Reversible Antagonist | Direct-acting antiplatelet drug.[10] |
| Cangrelor | P2Y12 | Reversible Antagonist | Intravenous antiplatelet drug. |
| MRS2500 | P2Y1 | Competitive Antagonist | Research tool.[11][22] |
| α,β-Methylene ATP | P2X1 | Agonist | Research tool. |
Experimental Protocols for Studying Platelet Purinergic Signaling
A variety of in vitro and ex vivo assays are employed to investigate the role of purinergic signaling in platelet function.
This is a gold-standard technique to measure platelet aggregation in response to various agonists, including ADP.
-
Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Methodology:
-
Sample Preparation: Obtain whole blood by venipuncture into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Assay: Place a cuvette with PRP into the aggregometer. Add a stir bar and incubate at 37°C.
-
Agonist Addition: Add a known concentration of ADP or other agonists to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Inhibitor Studies: Pre-incubate the PRP with specific P2Y1, P2Y12, or P2X1 antagonists before adding the agonist to determine their inhibitory effects.
-
This assay measures the release of ATP from platelet dense granules upon activation.
-
Principle: The luciferin-luciferase assay is commonly used.[24][25][26][27] In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is proportional to the ATP concentration.
-
Methodology:
-
Sample Preparation: Use either PRP or washed platelets.
-
Assay Setup: In a luminometer, combine the platelet suspension with a luciferin-luciferase reagent.
-
Stimulation: Add a platelet agonist (e.g., thrombin, collagen, or ADP) to trigger granule release.
-
Measurement: Measure the light output (luminescence) continuously.
-
Quantification: Calibrate the luminescence signal with known ATP standards to determine the amount of ATP released.
-
Flow cytometry allows for the multiparametric analysis of individual platelets and the quantification of surface marker expression.[28]
-
Principle: Fluorochrome-conjugated antibodies are used to label specific surface proteins on platelets. The fluorescence intensity of individual platelets is then measured as they pass through a laser beam.
-
Methodology:
-
Sample Preparation: Use whole blood or PRP.
-
Activation: Stimulate platelets with agonists in the presence of fluorescently labeled antibodies.
-
Key Markers:
-
CD62P (P-selectin): A marker of α-granule secretion.[29]
-
Activated GPIIb/IIIa (CD41/CD61): An antibody (e.g., PAC-1) that specifically recognizes the activated conformation of the fibrinogen receptor.
-
-
Staining: Incubate the samples with the antibodies.
-
Fixation: Fix the samples to stop the reaction.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.
-
Conclusion and Future Directions
Purinergic signaling is a cornerstone of platelet physiology, with the P2Y1, P2Y12, and P2X1 receptors orchestrating a complex and finely tuned response to vascular injury. The central role of the P2Y12 receptor has been successfully exploited in the development of highly effective antiplatelet therapies. However, the continued exploration of P2Y1 and P2X1 signaling pathways offers exciting opportunities for the development of novel antithrombotic agents with potentially improved efficacy and safety profiles. A deeper understanding of the interplay between these receptors and their downstream signaling cascades, facilitated by the robust experimental methodologies outlined in this guide, will be critical for advancing the field of thrombosis and hemostasis.
References
- 1. The platelet ATP and ADP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Thieme E-Journals - Hämostaseologie / Abstract [thieme-connect.com]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - ADP and platelets: the end of the beginning [jci.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The P2X1 ion channel in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 12. Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Expression and function of purinergic receptors in platelets from apheresis-derived platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The P2Y1 receptor plays an essential role in the platelet shape change induced by collagen when TxA2 formation is prevented - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. The P2X1 receptor and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Functional Assessment of Platelet Dense Granule ATP Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimized bioluminescence analysis of adenosine triphosphate (ATP) released by platelets and its application in the high throughput screening of platelet inhibitors | PLOS One [journals.plos.org]
- 28. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MRS2179: A Potent and Selective P2Y₁ Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MRS2179, N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective competitive antagonist of the P2Y₁ purinergic receptor, a key player in ADP-mediated platelet aggregation and other physiological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of MRS2179. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative pharmacological data. Furthermore, the underlying P2Y₁ receptor signaling pathway and the structure-activity relationship of related compounds are discussed. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with MRS2179 and targeting the P2Y₁ receptor.
Introduction
The P2Y family of G protein-coupled receptors (GPCRs) is activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. Among these, the P2Y₁ receptor is of significant interest as it is centrally involved in the initiation of platelet aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP). Consequently, antagonists of the P2Y₁ receptor hold therapeutic potential as antiplatelet agents for the prevention of thrombotic diseases.
The development of selective P2Y₁ antagonists has been a crucial step in dissecting the complex signaling pathways of platelet activation. MRS2179 emerged from structure-activity relationship (SAR) studies of adenosine triphosphate (ATP) analogs as a highly potent and selective antagonist for the P2Y₁ receptor. Its discovery has provided a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the P2Y₁ receptor.
Discovery of MRS2179
The journey to the discovery of MRS2179 began with the exploration of ATP and ADP analogs as ligands for P2Y receptors. Early studies focused on modifying the phosphate (B84403) chain and the ribose moiety of these nucleotides to develop antagonists. A significant breakthrough came with the finding that N⁶-methylation of adenosine derivatives could enhance their affinity and selectivity for certain purinergic receptors.
Systematic modifications of the adenine (B156593) and ribose components of adenosine led to the synthesis of a series of N⁶-methylated 2'-deoxyadenosine (B1664071) analogs. Among these, N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate, designated as MRS2179, was identified as a potent and selective competitive antagonist of the P2Y₁ receptor. Subsequent pharmacological characterization confirmed its high affinity for the P2Y₁ receptor and its ability to inhibit ADP-induced platelet aggregation.
Chemical Synthesis of MRS2179
The synthesis of MRS2179 (N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate) involves a multi-step process starting from a suitable precursor, typically 2'-deoxyadenosine. The following is a generalized protocol based on established synthetic methodologies for nucleoside analogs.
Experimental Protocol: Synthesis of MRS2179
Step 1: Synthesis of N⁶-methyl-2'-deoxyadenosine
-
Starting Material: 2'-deoxyadenosine.
-
Protection: The 3' and 5' hydroxyl groups of 2'-deoxyadenosine are protected using a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS).
-
Methylation: The N⁶-amino group of the protected 2'-deoxyadenosine is methylated. This can be achieved through various methods, including reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) or by direct alkylation with a methylating agent.
-
Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed to yield N⁶-methyl-2'-deoxyadenosine.
Step 2: Bisphosphorylation of N⁶-methyl-2'-deoxyadenosine
-
Phosphorylating Agent: A suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent or a phosphoramidite-based approach, is used.
-
Reaction: N⁶-methyl-2'-deoxyadenosine is reacted with the phosphorylating agent under anhydrous conditions. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.
-
Quenching and Hydrolysis: The reaction is quenched by the addition of a buffer solution (e.g., triethylammonium (B8662869) bicarbonate). This is followed by hydrolysis to yield the bisphosphate product.
Step 3: Purification and Characterization
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC), typically with an ion-exchange or reversed-phase column.
-
Characterization: The structure and purity of the final product, MRS2179, are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (MS).
Synthesis Workflow
MRS2179: A Technical Guide to its Selectivity for the P2Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological selectivity of MRS2179 for the P2Y1 receptor over other P2Y receptor subtypes. MRS2179, a derivative of adenosine (B11128) 3',5'-bisphosphate, is a well-established potent and competitive antagonist of the P2Y1 receptor, an important therapeutic target in thrombosis and other pathophysiological processes.[1][2][3] This document consolidates quantitative data, outlines key experimental methodologies, and visualizes relevant biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.
Core Selectivity Profile of MRS2179
MRS2179 exhibits high affinity and selectivity for the P2Y1 receptor. It acts as a competitive antagonist, meaning it binds to the same site as the endogenous agonist, adenosine diphosphate (B83284) (ADP), without activating the receptor, thereby blocking its downstream signaling.[2][4] Its selectivity is a critical attribute, enabling the specific investigation of P2Y1 receptor function and its potential as a therapeutic target with minimal off-target effects.
Quantitative Selectivity Data
The selectivity of MRS2179 has been quantified across various P2Y and some P2X receptor subtypes. The following table summarizes the available binding affinity (K_B, K_i) and inhibitory concentration (IC50) data from multiple studies.
| Receptor Subtype | Species | Assay Type | Ligand/Agonist | Value | Reference |
| P2Y1 | Human | Functional Assay (Inhibition of 2-MeSADP-induced PLC activation) | 2-MeSADP | K_B = 177 nM | [5][6] |
| P2Y1 | Human, Rat | Functional Assay (Inhibition of ADP-promoted shape change, aggregation, and Ca2+ release in platelets) | ADP | pK_B = 6.55 | [2] |
| P2Y1 | Turkey | Functional Assay (Inhibition of 2MeSATP-promoted inositol (B14025) phosphate (B84403) accumulation) | 2MeSATP | pK_B = 6.99 (K_B ≈ 102 nM) | [2][7] |
| P2Y1 | General | Not Specified | Not Specified | K_B = 100 nM | [4] |
| P2Y1 | General | Not Specified | Not Specified | K_i = 100 nM | [3] |
| P2Y2 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |
| P2Y4 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |
| P2Y6 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |
| P2Y12 | Human, Rat | Functional Assay (ADP-promoted inhibition of adenylyl cyclase in platelets) | ADP | No effect | [2] |
| P2X1 | Not Specified | Not Specified | Not Specified | IC50 = 1.15 µM | [4] |
| P2X2 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |
| P2X3 | Not Specified | Not Specified | Not Specified | IC50 = 12.9 µM | [4] |
| P2X4 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |
Signaling Pathways
To understand the functional consequences of MRS2179's antagonism, it is essential to visualize the canonical signaling pathway of the P2Y1 receptor.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Protocols
The determination of MRS2179's selectivity relies on a variety of in vitro functional assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y receptor activation, a hallmark of Gq-coupled receptors like P2Y1.
Objective: To determine the inhibitory effect of MRS2179 on agonist-induced intracellular calcium release.
Materials:
-
Human astrocytoma cell line 1321N1, stably transfected with the human P2Y1 receptor.
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
P2Y1 agonist (e.g., 2-MeSADP).
-
MRS2179.
-
Fluorometric imaging plate reader or fluorescence microscope.
Protocol:
-
Cell Culture: Culture the P2Y1-expressing 1321N1 cells in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Antagonist Incubation: Add varying concentrations of MRS2179 to the wells and incubate for 10-20 minutes. Include a vehicle control (buffer only).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) to stimulate calcium release.
-
Post-Stimulation Measurement: Immediately record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm). The inhibitory effect of MRS2179 is determined by the reduction in the peak calcium response in the presence of the antagonist compared to the agonist-only control. The IC50 value for MRS2179 can be calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of Phospholipase C (PLC) activity, which is downstream of P2Y1 receptor activation.
Objective: To quantify the antagonistic effect of MRS2179 on agonist-induced IP production.
Materials:
-
COS-7 cells transiently expressing the human P2Y1 receptor.
-
myo-[³H]inositol.
-
Agonist (e.g., 2-MeSATP).
-
MRS2179.
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
Protocol:
-
Cell Transfection and Labeling: Transfect COS-7 cells with the P2Y1 receptor plasmid. 24 hours post-transfection, incubate the cells with medium containing myo-[³H]inositol for 18-24 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Antagonist Treatment: Add various concentrations of MRS2179 to the cells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add the P2Y1 agonist (e.g., 2-MeSATP) and incubate for 30-60 minutes at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts.
-
IP Separation: Apply the aqueous extracts to Dowex anion-exchange columns. Wash the columns to remove free inositol. Elute the total [³H]inositol phosphates with a high-molarity salt solution.
-
Quantification: Add scintillation fluid to the eluates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated IP accumulation by MRS2179. Calculate the K_B value using the Schild equation from dose-response curves of the agonist in the presence of different concentrations of MRS2179.
Caption: Workflow for Calcium Mobilization Assay.
Conclusion
MRS2179 is a cornerstone pharmacological tool for the study of the P2Y1 receptor. Its high selectivity against other P2Y subtypes, particularly the closely related ADP receptor P2Y12, has been instrumental in dissecting the specific roles of P2Y1 in physiology and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize MRS2179 effectively in their studies. Future investigations should aim to complete the selectivity profile of MRS2179 against all P2Y receptor family members to further solidify its standing as a specific P2Y1 antagonist.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
In Vitro Characterization of MRS2179: A Selective P2Y1 Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of MRS2179, a potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a critical role in various physiological processes, most notably in platelet aggregation, making it a key target for antithrombotic drug development.[1][2] This document details the binding affinity, functional antagonism, and selectivity profile of MRS2179, supported by structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of MRS2179 with the P2Y1 receptor and its selectivity against other related receptors.
Table 1: Binding Affinity and Potency of MRS2179 at the P2Y1 Receptor
| Parameter | Value | Species/System | Reference |
| KB | 100 nM | Not Specified | [3][4] |
| KB | 0.177 µM | Not Specified | [5] |
| pKB | 6.99 | Turkey Erythrocyte Membranes | [6] |
| pKB | 6.55 | Human and Rat Platelets | [6] |
| Kd | 109 ± 18 nM | Washed Human Platelets ([33P]MRS2179) | [7][8] |
| Ki | 100 nM | Not Specified | [9] |
| Ki | 84 nM | Sf9 Cell Membranes (Human P2Y1-R) | [10] |
Table 2: Selectivity Profile of MRS2179 Against Other P2 Receptors
| Receptor Subtype | IC50 | Species/System | Reference |
| P2X1 | 1.15 µM | Not Specified | [3][4][11] |
| P2X3 | 12.9 µM | Not Specified | [3][4][11] |
| P2X2 | Inactive | Not Specified | [3][4][11] |
| P2X4 | Inactive | Not Specified | [3][4][11] |
| P2Y2 | Inactive | Not Specified | [3][4][11] |
| P2Y4 | Inactive | Not Specified | [3][4][11] |
| P2Y6 | Inactive | Not Specified | [3][4][11] |
| P2Y12 | No Effect | Human and Rat Platelets | [6] |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the P2Y1 receptor signaling cascade and the workflows for key in vitro characterization assays.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq protein-coupled receptor.[12] Upon activation by ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration.[2][13]
References
- 1. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. rndsystems.com [rndsystems.com]
- 4. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 10. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.tocris.com [resources.tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. P2Y receptor - Wikipedia [en.wikipedia.org]
Understanding the Pharmacokinetics of MRS2179: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). Its role in modulating platelet aggregation and smooth muscle cell activity has made it a valuable tool in thrombosis and vascular remodeling research.[1][2][3] A comprehensive understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for the interpretation of in vivo studies and for guiding the development of novel P2Y1 receptor antagonists with improved therapeutic potential.
This technical guide provides an in-depth overview of the known pharmacokinetic properties of MRS2179, details relevant experimental methodologies, and presents signaling pathways and experimental workflows to support further research and development in this area.
Pharmacokinetic Profile of MRS2179
Publicly available quantitative pharmacokinetic data for MRS2179 is limited. However, existing literature suggests that the compound's in vivo half-life is a key area for optimization in the development of new P2Y1 receptor antagonists.[2] This indicates that MRS2179 may have a short duration of action in vivo, a critical consideration for therapeutic applications.
Comparative Pharmacokinetic Data of P2Y1 Receptor Antagonists
To provide context for the potential pharmacokinetic properties of MRS2179, the following table summarizes available data for a structurally related P2Y1 receptor antagonist, MRS2500. It is important to note that these are not the values for MRS2179 and should be used for comparative purposes only.
| Parameter | MRS2500 (Analogous P2Y1 Antagonist) | Data Source |
| Half-life (t½) | Not explicitly stated, but nucleotide analogues often have short half-lives. | [4] |
| Bioavailability (F) | Expected to be low due to charged phosphate (B84403) groups. | [4] |
| Protein Binding | Data not available. | |
| Metabolism | Prone to degradation by ectonucleotidases. | [5] |
| Excretion | Data not available. |
Key Signaling Pathway of MRS2179
MRS2179 exerts its pharmacological effects by blocking the P2Y1 receptor, thereby inhibiting downstream signaling cascades. The primary mechanism involves the inhibition of Gq protein activation, which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and subsequent intracellular calcium mobilization. This blockade ultimately affects various cellular processes, including platelet aggregation and smooth muscle cell proliferation and migration.[1]
Caption: Signaling pathway of MRS2179 as a P2Y1 receptor antagonist.
Experimental Methodologies for Pharmacokinetic Studies
In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Formulation: MRS2179 is typically dissolved in a vehicle suitable for intravenous (IV) or intraperitoneal (IP) administration, such as sterile saline or a buffered solution.
-
Dosing:
-
IV Administration: Administered as a bolus injection via the tail vein.
-
IP Administration: Injected into the peritoneal cavity.
-
-
Dose: A typical dose for in vivo studies in mice has been administered every other day for 3 weeks via intraperitoneal injection.[1]
3. Blood Sample Collection:
-
Time Points: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Method: Blood is collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method for Quantification:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.
-
Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
Experimental Workflow Diagram
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
While specific pharmacokinetic data for MRS2179 remains elusive, its established role as a potent P2Y1 receptor antagonist underscores the importance of understanding its in vivo behavior. The methodologies and comparative data presented in this guide offer a framework for researchers to design and interpret pharmacokinetic studies of MRS2179 and novel P2Y1 antagonists. Further investigation into the ADME properties of MRS2179 is crucial for advancing the therapeutic potential of targeting the P2Y1 receptor.
References
- 1. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRS2179 Tetrasodium Hydrate: A Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2179 tetrasodium (B8768297) hydrate (B1144303) is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, selectivity, and experimental applications, with a focus on its role in platelet aggregation and vascular smooth muscle cell biology. The information presented herein is intended to support researchers and drug development professionals in utilizing MRS2179 as a key pharmacological tool.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1454889-37-2 | |
| Molecular Formula | C11H13N5O9P2Na4 | |
| Molecular Weight | 513.16 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in water | |
| Storage | Store at -20°C |
Pharmacological Profile
| Parameter | Species/System | Value | Reference |
| Affinity (Kb) | Turkey P2Y1 Receptor | 102 nM | [1][2] |
| Affinity (Ki) | Human P2Y1 Receptor | 100 nM | |
| pA2 | Turkey P2Y1 Receptor | 6.99 | [1] |
| IC50 (vs P2X1) | Rat | 1.15 µM | [1][2] |
| IC50 (vs P2X3) | Rat | 12.9 µM | [1][2] |
Mechanism of Action and Signaling Pathways
MRS2179 acts as a competitive antagonist at the P2Y1 receptor. The P2Y1 receptor is a Gq-coupled GPCR, and its activation by ADP initiates a signaling cascade that is crucial for platelet shape change and the initial phase of aggregation.[3][4] MRS2179 blocks these effects by preventing ADP from binding to the receptor.
Interestingly, recent studies have revealed that the P2Y1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. MRS2179 has been shown to act as an inverse agonist, counteracting this constitutive G protein signaling and β-arrestin 2 recruitment to the receptor.
The primary signaling pathway inhibited by MRS2179 is the Gq-mediated activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in platelet activation.[3]
Beyond its effects on platelets, MRS2179 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs).[5] This effect is associated with a decrease in the phosphorylation of Akt, Erk1/2, and p38 mitogen-activated protein kinases.[5]
P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood
-
Acid-citrate-dextrose (ACD) anticoagulant
-
MRS2179 tetrasodium hydrate
-
Adenosine diphosphate (ADP)
-
Light Transmission Aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add the desired concentration of MRS2179 (a concentration of 20µM has been shown to be effective) or vehicle control to the PRP and incubate for 2-5 minutes.[6]
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a submaximal concentration of ADP to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Quantify the maximum aggregation percentage for each condition.
-
In Vivo Administration in a Mouse Model
This section provides a general guideline for the in vivo administration of MRS2179 based on published studies.
Animal Model:
-
CL57BL/6 mice[1]
Dosage and Administration:
-
A dose of 50 mg/kg administered via intraperitoneal (i.p.) injection has been used to study its effects on vein graft remodeling.[5]
-
For assessing effects on bleeding time, MRS2179 has been administered at 50 mg/kg via injection into the jugular vein.[1]
Experimental Procedure Example (Vein Graft Remodeling):
-
Establish a mouse model of vein graft transplantation.
-
Administer MRS2179 (50 mg/kg) or a vehicle control via intraperitoneal injection every other day for 3 weeks.[5]
-
Assess vein graft remodeling at a predetermined time point (e.g., 4 weeks).[5]
-
Analyze relevant parameters such as intimal hyperplasia, VSMC proliferation and migration, and inflammatory cytokine expression.[5]
General Experimental Workflow for MRS2179 Studies.
Selectivity Profile
MRS2179 demonstrates high selectivity for the P2Y1 receptor over other P2X and P2Y receptor subtypes.[1][2] This selectivity is crucial for dissecting the specific role of the P2Y1 receptor in various physiological and pathological processes without the confounding effects of activating or inhibiting other purinergic receptors.
Conclusion
This compound is an invaluable tool for researchers investigating purinergic signaling, particularly the role of the P2Y1 receptor. Its high selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively incorporate this potent antagonist into their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MRS2179 Tetrasodium Hydrate in In Vitro Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS2179 tetrasodium (B8768297) hydrate (B1144303) is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] This receptor plays a crucial role in the initial stages of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation, including shape change and reversible aggregation.[4][5][6] By blocking the P2Y1 receptor, MRS2179 effectively inhibits these early platelet responses, making it a valuable tool for studying platelet function and for the development of novel antiplatelet therapies.[5][7][8][9] Animal studies have demonstrated the antithrombotic potential of MRS2179.[5][7][9] These application notes provide a detailed protocol for utilizing MRS2179 tetrasodium hydrate in in vitro platelet aggregation assays.
Data Presentation
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₃N₅O₉P₂Na₄ | [1] |
| Molecular Weight | 513.16 g/mol | [1] |
| Solubility | Soluble up to 50 mM in water | [1] |
| Storage | Store at -20°C | [1] |
| Purity | ≥98% | [1] |
| Mechanism of Action | Competitive antagonist of the P2Y1 receptor | [1][3] |
| Binding Affinity (KB) | 100 nM | [1][3] |
| Effective Concentration | An optimal concentration of 20µM has been shown to inhibit ADP-induced aggregation.[5] An effective inhibitory concentration has also been reported at 1.5 µM.[10] | [5][10] |
| Effect on Platelets | Inhibits ADP-induced platelet shape change, aggregation, and Ca²⁺ rise.[7][8][11] | [7][8][11] |
Signaling Pathway of MRS2179 in Platelets
ADP-induced platelet aggregation is primarily mediated by two P2Y receptors: P2Y1 and P2Y12.[4][6] The P2Y1 receptor, coupled to Gq, initiates platelet shape change and a transient aggregation response through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium concentration.[7][8][11] MRS2179 acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting the downstream signaling events that lead to platelet activation.[1][3]
Caption: Signaling pathway of ADP-induced platelet activation via the P2Y1 receptor and its inhibition by MRS2179.
Experimental Protocols
In Vitro Platelet Aggregation Assay Using MRS2179
This protocol details the use of light transmission aggregometry (LTA) to assess the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.[12][13][14]
1. Materials and Reagents:
-
This compound
-
Adenosine diphosphate (ADP)
-
Human whole blood from healthy, medication-free donors[5]
-
3.2% or 3.8% Sodium citrate (B86180) anticoagulant[13]
-
Saline or appropriate buffer
2. Equipment:
3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[13][15]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature.[13]
-
Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 700 x g for 20 minutes) to pellet the platelets.[15] The supernatant is the PPP.
-
Adjust the platelet count in the PRP to a standardized level (typically 200-300 x 10⁹/L) using autologous PPP if necessary.[13]
4. Preparation of Reagents:
-
MRS2179 Stock Solution: Prepare a stock solution of this compound in water. For example, to make a 10 mM stock solution, dissolve 5.13 mg of MRS2179 (MW: 513.16 g/mol ) in 1 mL of water. Store at -20°C.[1]
-
Working Solutions of MRS2179: Prepare serial dilutions of the MRS2179 stock solution in saline or an appropriate buffer to achieve the desired final concentrations for the assay (e.g., a range including 20 µM).[5]
-
ADP Solution: Prepare a stock solution of ADP and dilute it to the desired final concentration for inducing aggregation (e.g., 5 µM).[15]
5. Platelet Aggregation Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PPP as the blank (100% transmission) and PRP as the baseline (0% transmission).[12][13]
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.[11]
-
Place the cuvette in the aggregometer and allow it to equilibrate for at least 2 minutes at 37°C with stirring.[15]
-
Add a small volume (e.g., 50 µL) of the MRS2179 working solution or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a small volume of the ADP solution.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.[15]
-
The percentage of aggregation is calculated from the change in light transmission.
Experimental Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 5. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet Aggregation | HE [hematology.mlsascp.com]
- 14. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
Application Notes and Protocols for the Use of MRS2179 in a Mouse Model of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical area of research due to its role in cardiovascular diseases, which are a leading cause of mortality worldwide. Platelet activation and aggregation are key events in the initiation and propagation of thrombosis. Adenosine diphosphate (B83284) (ADP) is a crucial mediator of platelet activation, acting through two purinergic receptors: P2Y1 and P2Y12.[1] The P2Y1 receptor, a Gq-coupled receptor, is responsible for the initial shape change of platelets and the onset of aggregation in response to ADP.[1]
MRS2179 (N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a selective and potent antagonist of the P2Y1 receptor.[2][3] By blocking the P2Y1 receptor, MRS2179 effectively inhibits ADP-induced platelet aggregation and has demonstrated significant antithrombotic effects in various preclinical models.[1][3] These characteristics make MRS2179 a valuable pharmacological tool for studying the role of the P2Y1 receptor in thrombosis and for the preclinical evaluation of novel antithrombotic therapies.
These application notes provide detailed protocols for utilizing MRS2179 in a widely used ferric chloride (FeCl₃)-induced mouse model of arterial thrombosis.
Mechanism of Action of MRS2179
MRS2179 is a competitive antagonist of the P2Y1 receptor.[2] Upon vascular injury, ADP is released from dense granules of activated platelets and damaged endothelial cells. ADP then binds to the P2Y1 receptor on the surface of platelets, initiating a signaling cascade that leads to platelet activation and aggregation. MRS2179 competitively binds to the P2Y1 receptor, thereby preventing ADP from binding and initiating this cascade. This inhibition of the initial phase of platelet activation leads to a reduction in thrombus formation.
P2Y1 Receptor Signaling Pathway in Platelet Activation
Caption: P2Y1 receptor signaling cascade in platelets.
Data Presentation
The following tables summarize the quantitative effects of MRS2179 in mouse models of thrombosis, providing key parameters for experimental design and data comparison.
Table 1: Effect of MRS2179 on Arterial Thrombosis in Mice
| Parameter | Control Group | MRS2179-Treated Group | Fold Change | Reference |
| Time to Occlusion (minutes) | ||||
| FeCl₃ (mesenteric artery) | ~5 | Significantly increased | >2 | [1] |
| Thrombus Weight (mg) | ||||
| FeCl₃ (vena cava) | ~4.5 | ~1.6 | ~2.8-fold decrease | (MRS2500 data)[1] |
Note: Data for thrombus weight is for MRS2500, a similar P2Y1 antagonist, as specific thrombus weight data for MRS2179 in the FeCl₃ model was not available in the searched literature.
Table 2: Effect of MRS2179 on Hemostasis in Mice
| Parameter | Control Group | MRS2179-Treated Group | Fold Change | Reference |
| Bleeding Time (seconds) | ||||
| Tail Transection | ~200 | Significantly prolonged | >2 | [2] |
| Renal Bleeding Time (seconds) | ~150 | ~450 | 3-fold increase | (MRS2500 data)[1] |
Note: Renal bleeding time data is for MRS2500, a similar P2Y1 antagonist.
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
This protocol describes a widely used method to induce arterial thrombosis in mice and to evaluate the antithrombotic efficacy of MRS2179.[4][5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
MRS2179 (dissolved in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in deionized water, freshly prepared)
-
Filter paper discs (1-2 mm diameter)
-
Surgical microscope or magnifying lens
-
Doppler flow probe and flowmeter
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Heating pad
-
Saline solution (sterile)
Experimental Workflow:
Caption: Experimental workflow for the FeCl₃-induced thrombosis model.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery.
-
-
Drug Administration:
-
Administer MRS2179 via intravenous (tail vein) or intraperitoneal injection. A recommended starting dose, based on studies with similar P2Y1 antagonists, is 2 mg/kg .[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
Administer the vehicle (saline) to the control group.
-
Allow for a sufficient time for the drug to circulate and take effect (e.g., 5-15 minutes post-injection).
-
-
Thrombus Induction:
-
Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.
-
Soak a small piece of filter paper in the FeCl₃ solution (e.g., 7.5%).
-
Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
-
Monitoring and Data Collection:
-
Remove the filter paper and immediately begin monitoring the blood flow using the Doppler flowmeter.
-
Record the time from the application of the FeCl₃ to the complete cessation of blood flow (occlusion). The vessel is considered occluded when blood flow remains at zero for at least one minute.
-
The experiment is typically terminated after a set period (e.g., 30-60 minutes) if occlusion does not occur.
-
Protocol 2: Tail Bleeding Time Assay
This protocol is used to assess the effect of MRS2179 on hemostasis.
Materials:
-
Mice treated with MRS2179 or vehicle as described above.
-
Scalpel or sharp blade.
-
Filter paper.
-
Timer.
-
Warm saline (37°C).
Procedure:
-
Anesthetize the mouse.
-
Administer MRS2179 or vehicle as in Protocol 1.
-
After the appropriate drug distribution time, immerse the mouse's tail in warm saline for 1-2 minutes to dilate the blood vessels.
-
Carefully transect the tail 3-5 mm from the tip using a sharp scalpel.
-
Immediately start a timer.
-
Gently blot the blood from the tail tip with filter paper every 15-30 seconds, being careful not to disturb the forming clot.
-
The bleeding time is the time from transection until bleeding ceases for at least 30 seconds.
Conclusion
MRS2179 is a valuable tool for investigating the role of the P2Y1 receptor in thrombosis and for the preclinical assessment of antithrombotic agents. The protocols outlined in these application notes provide a framework for conducting in vivo studies using the FeCl₃-induced thrombosis model in mice. Researchers should optimize parameters such as the MRS2179 dose and the concentration of FeCl₃ to suit their specific experimental objectives. Careful consideration of both the antithrombotic efficacy and the potential effects on hemostasis is crucial for a comprehensive evaluation.
References
- 1. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of MRS2179 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of MRS2179, a selective P2Y1 receptor antagonist, administered via intraperitoneal (i.p.) injection. This document is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of P2Y1 receptor antagonism in various disease models.
Introduction to MRS2179
MRS2179 is a competitive and selective antagonist of the P2Y1 purinergic receptor, with a binding affinity (KB) of 100 nM. It is a derivative of adenosine (B11128) 3',5'-bisphosphate and is highly selective for P2Y1 over other P2X and P2Y receptor subtypes. The P2Y1 receptor, activated by adenosine diphosphate (B83284) (ADP), plays a crucial role in various physiological and pathological processes, including platelet aggregation, inflammation, and neurotransmission.[1][2][3] Consequently, MRS2179 is a valuable pharmacological tool for investigating the role of the P2Y1 receptor in preclinical models of thrombosis, inflammation, and neurological disorders.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11.[4] Upon activation by ADP, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses, including platelet shape change and aggregation, and modulation of inflammatory processes.[1][2]
Figure 1: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2179.
General Experimental Workflow for In Vivo Studies with MRS2179
The following diagram outlines a general workflow for conducting in vivo studies using intraperitoneal injection of MRS2179. Specific details will vary depending on the chosen animal model.
Figure 2: General workflow for in vivo studies involving intraperitoneal injection of MRS2179.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies that utilized intraperitoneal injection of MRS2179.
Table 1: MRS2179 in Thrombosis Models
| Animal Model | Species | MRS2179 Dose (i.p.) | Key Findings | Reference |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse | Not specified | Significantly less arterial thrombosis in MRS2179-treated mice compared to controls. | [6] |
| Venous Thrombosis (Wessler model) | Rat | Not specified | Venous thrombosis was slightly but significantly inhibited in MRS2179-treated rats. | [6] |
| Vein Graft Intimal Hyperplasia | Mouse | Not specified (injected every other day for 3 weeks) | Significantly less intimal hyperplasia in MRS2179-treated mice. Reduced macrophage migration and expression of IL-1β and TNF-α.[7] | [7] |
Table 2: MRS2179 in Inflammation Models
| Animal Model | Species | MRS2179 Dose (i.p.) | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat/Mouse | Dosage information not readily available in the provided search results. | This is a standard model to test anti-inflammatory agents. | [8][9][10][11][12] |
Table 3: MRS2179 in Neurological Models
| Animal Model | Species | MRS2179 Administration | Key Findings | Reference |
| Traumatic Brain Injury (Cerebral Contusion) | Rat | In situ administration via osmotic pump | Suppressed microglial activation. Reduced Galectin 3 levels at days 1 and 3 post-injury. Did not improve behavioral outcome.[13][14][15] | [13][14][15] |
| Traumatic Brain Injury | Not specified | In situ pre-injury administration | Restricted the release of ATP into the extracellular space.[16] | [16] |
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This protocol is adapted from established methods for inducing arterial thrombosis.[6][13][17][18][19]
Materials:
-
MRS2179
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (e.g., 3.5% or 7.5% w/v in distilled water, freshly prepared)
-
Surgical instruments (forceps, scissors, sutures)
-
Doppler flow probe
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Remove fur from the neck area.
-
Drug Administration: Administer MRS2179 or vehicle via intraperitoneal injection at a predetermined time before surgery to allow for drug absorption.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the tissues to isolate the artery.
-
-
Thrombosis Induction and Monitoring:
-
Position a Doppler flow probe around the carotid artery to monitor and record baseline blood flow.
-
Saturate a small piece of filter paper (e.g., 1 x 2 mm) with the FeCl3 solution.
-
Topically apply the FeCl3-saturated filter paper to the carotid artery for a defined period (e.g., 3 minutes).[18]
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until complete vessel occlusion occurs or for a predetermined observation period (e.g., 30-60 minutes). The time to occlusion is the primary endpoint.
-
-
Data Analysis: Compare the time to occlusion between the vehicle- and MRS2179-treated groups.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.[8][9][10][11][12]
Materials:
-
MRS2179
-
Vehicle (e.g., sterile saline)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
P τῶν lethysmometer or calipers
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental environment.
-
Drug Administration: Administer MRS2179 or vehicle via intraperitoneal injection at a specified time before carrageenan injection.
-
Induction of Edema:
-
Measure the baseline paw volume or thickness of the right hind paw.
-
Inject a small volume (e.g., 0.1 mL) of the carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline for each group. Compare the anti-inflammatory effect of MRS2179 to the vehicle control.
Protocol 3: General Intraperitoneal (i.p.) Injection Technique in Mice
This protocol outlines the standard procedure for intraperitoneal injections in mice.[20][21][22][23][24]
Materials:
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-30 gauge)
-
MRS2179 solution
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Restraint: Properly restrain the mouse to expose the abdomen. The "three-fingers" restraint method is commonly used.[20]
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid injuring internal organs.[21]
-
Injection:
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Observation: Monitor the animal for any adverse reactions following the injection.
Conclusion
Intraperitoneal administration of MRS2179 is a valuable and widely used method for investigating the in vivo roles of the P2Y1 receptor. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical studies in models of thrombosis, inflammation, and neurological injury. Careful consideration of experimental design, including appropriate controls and endpoints, is crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. P2Y receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 6. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 7. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 14. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. benchchem.com [benchchem.com]
- 18. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRS2179 in the Study of Smooth Muscle Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] Extracellular nucleotides, such as adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), play a crucial role in regulating smooth muscle cell (SMC) function, including proliferation.[2] The P2Y1 receptor, activated by ADP, is implicated in various physiological and pathological processes, including thrombosis and vascular remodeling. Consequently, MRS2179 serves as a critical pharmacological tool to investigate the role of P2Y1 signaling in SMC proliferation and as a potential therapeutic agent to mitigate conditions associated with excessive SMC growth, such as atherosclerosis and restenosis.
These application notes provide a comprehensive overview of the use of MRS2179 in studying SMC proliferation, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
MRS2179 selectively binds to the P2Y1 receptor, preventing its activation by endogenous agonists like ADP. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates downstream signaling cascades that promote cell proliferation. In vascular smooth muscle cells (VSMCs), activation of the P2Y1 receptor has been shown to stimulate mitogenic pathways.[3] MRS2179, by blocking the P2Y1 receptor, effectively inhibits these pro-proliferative signals.[2]
Data Presentation
Table 1: Pharmacological Profile of MRS2179
| Parameter | Value | Receptor/System | Reference |
| KB | 100 nM | P2Y1 Receptor | [1] |
| IC50 | ~2 µM | ADP-promoted eNOS activation | |
| IC50 | 1.15 µM | P2X1 Receptor | [1] |
| IC50 | 12.9 µM | P2X3 Receptor | [1] |
Table 2: Effective Concentrations of MRS2179 in Cellular Assays
| Concentration | Assay | Cell Type | Observed Effect | Reference |
| 10 µM | Inhibition of agonist-induced ERK1/2 and Akt phosphorylation | Venous Valvular Endothelial Cells | Potent inhibition of signaling pathways involved in mitogenesis. | [3] |
| 10 µM | Inhibition of ATP-induced vasodilation | Rat Intrapulmonary Artery | No effect on ATP-induced relaxation, but significantly reduced ADP-evoked relaxation. | [4] |
| 10 µM | Blockade of ADP-promoted phosphorylation | Bovine Aortic Endothelial Cells | Blocked ADP-promoted phosphorylation of AMPK, MARCKS, and eNOS. | |
| 10-7 M | Calcium influx studies | Rat Skeletal Muscle Myoblasts | Insensitive to ATP-induced calcium responses. | [5] |
Signaling Pathways
The proliferation of smooth muscle cells is a complex process regulated by multiple signaling pathways. The P2Y1 receptor plays a significant role in activating these pathways. MRS2179 inhibits SMC proliferation by blocking the initiation of these cascades at the receptor level. The key signaling pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38.[2] Furthermore, the P2Y1 receptor is coupled to the RhoA/ROCK pathway, which is involved in cell shape, migration, and proliferation.
Below are diagrams illustrating the key signaling pathways and the inhibitory action of MRS2179.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
Experimental Protocols
Detailed methodologies for key experiments to study the effect of MRS2179 on SMC proliferation are provided below.
Protocol 1: Smooth Muscle Cell Culture
-
Cell Source: Obtain primary vascular smooth muscle cells (VSMCs) from appropriate tissue sources (e.g., rat aorta) or use a validated SMC line.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Cell Synchronization: After 24 hours, aspirate the medium and replace it with serum-free medium for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment:
-
Prepare a stock solution of MRS2179 in a suitable solvent (e.g., sterile water or DMSO).
-
Pre-treat the cells with various concentrations of MRS2179 (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (medium with the same concentration of solvent used for MRS2179).
-
-
Stimulation: After pre-treatment, stimulate the cells with a P2Y1 agonist, such as ADP (typically 1-10 µM), in the continued presence of MRS2179 or vehicle. Include a negative control (no agonist) and a positive control (agonist without MRS2179).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the positive control (agonist-stimulated proliferation).
Caption: Workflow for MTT-based Cell Proliferation Assay.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins involved in proliferation.
-
Cell Culture and Treatment: Culture and treat VSMCs as described in the proliferation assay protocol (steps 1-4), typically in 6-well plates. A shorter stimulation time (e.g., 5-30 minutes) is usually sufficient for detecting phosphorylation events.
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, ERK1/2, and p38 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot Analysis of Signaling Proteins.
Conclusion
MRS2179 is an invaluable tool for elucidating the role of P2Y1 receptor signaling in smooth muscle cell proliferation. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the anti-proliferative effects of MRS2179 and to explore the underlying molecular mechanisms. This will aid in the understanding of vascular pathologies and the development of novel therapeutic strategies.
References
- 1. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of P2Y receptor subtypes mediating vasodilation and vasoconstriction of rat pulmonary artery using selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors Machinery and Purinergic Receptors in Rat Primary Skeletal Muscle Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Assessing the Impact of MRS2179 on Calcium Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the effects of MRS2179, a selective P2Y1 receptor antagonist, on intracellular calcium signaling. The provided methodologies are essential for researchers investigating purinergic signaling pathways and for professionals in drug development targeting P2Y1 receptors for therapeutic intervention.
Introduction
MRS2179 is a potent and selective antagonist of the P2Y1 purinergic receptor, a Gq protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3] The activation of the P2Y1 receptor is a critical step in various physiological processes, including platelet aggregation and neurotransmission.[4][5] Upon ADP binding, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This transient increase in intracellular Ca2+ concentration is a key signaling event that mediates the cellular response to ADP. MRS2179 effectively blocks this pathway by competitively inhibiting ADP binding to the P2Y1 receptor, thereby preventing the downstream calcium mobilization.[4][7][8]
Key Experimental Protocols
To investigate the inhibitory effect of MRS2179 on calcium signaling, several key experiments can be performed. The following protocols provide detailed, step-by-step methodologies for the most common and effective assays.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to ADP and the inhibitory effect of MRS2179 using the ratiometric fluorescent Ca2+ indicator, Fura-2 AM.
Materials:
-
Cells expressing P2Y1 receptors (e.g., 1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor, platelets, primary neuronal/glial cultures)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
ADP (agonist)
-
MRS2179 (antagonist)
-
Ionomycin (B1663694) (for maximal fluorescence)
-
EGTA (for minimal fluorescence)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in Ca2+-free HBSS to final concentrations of 2-5 µM and 0.02%, respectively.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add 100 µL of HBSS (containing Ca2+ and Mg2+) to each well and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in the fluorescence microplate reader or on the microscope stage.
-
Set the instrument to measure the fluorescence intensity at an emission wavelength of 510 nm following excitation at 340 nm and 380 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for each well.
-
To assess the effect of MRS2179:
-
Add MRS2179 at the desired concentration (e.g., 1-10 µM) to the appropriate wells and incubate for 10-20 minutes.
-
Subsequently, add the P2Y1 agonist, ADP (e.g., 1-10 µM), and immediately start recording the fluorescence changes.
-
-
Control wells:
-
Include wells with cells treated with vehicle (e.g., DMSO) instead of MRS2179 before ADP addition.
-
Include wells with cells treated with MRS2179 alone to check for any intrinsic activity.
-
Include wells with untreated cells (baseline).
-
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in intracellular Ca2+ concentration is proportional to this ratio.
-
The peak increase in the F340/F380 ratio after ADP addition represents the magnitude of the calcium response.
-
Compare the peak response in the presence and absence of MRS2179 to determine the inhibitory effect.
-
To calibrate the Fura-2 signal, at the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a calcium chelator like EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.
-
Inositol Phosphate Accumulation Assay
This protocol measures the accumulation of inositol phosphates (IPs), the direct downstream product of PLC activation, to assess the functional consequence of P2Y1 receptor activation and its inhibition by MRS2179.[1]
Materials:
-
Cells expressing P2Y1 receptors
-
myo-[3H]inositol
-
Serum-free medium
-
LiCl solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
-
ADP
-
MRS2179
Protocol:
-
Cell Labeling:
-
Seed cells in 12- or 24-well plates.
-
When cells reach near confluency, replace the medium with serum-free medium containing myo-[3H]inositol (1-2 µCi/mL).
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Pre-incubation and Stimulation:
-
Wash the cells with HBSS.
-
Pre-incubate the cells with HBSS containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
To test the antagonist effect, add MRS2179 at the desired concentrations to the respective wells and incubate for a further 15-30 minutes.
-
Stimulate the cells by adding ADP at various concentrations for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M) or TCA (e.g., 10%).
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the cellular debris. The supernatant contains the soluble inositol phosphates.
-
-
Separation and Quantification of Inositol Phosphates:
-
Neutralize the supernatant.
-
Apply the neutralized supernatant to a column containing Dowex AG1-X8 resin.
-
Wash the column to remove unincorporated myo-[3H]inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity (counts per minute, CPM) is proportional to the amount of accumulated inositol phosphates.
-
Compare the CPM in ADP-stimulated cells in the presence and absence of MRS2179 to determine the inhibitory effect of the antagonist.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of MRS2179 on ADP-induced Intracellular Calcium Mobilization
| Treatment Group | ADP Concentration (µM) | MRS2179 Concentration (µM) | Peak [Ca2+]i (nM) or F340/F380 Ratio (Mean ± SEM) | % Inhibition |
| Vehicle Control | 10 | 0 | 500 ± 25 | 0 |
| MRS2179 | 10 | 1 | 250 ± 15 | 50 |
| MRS2179 | 10 | 10 | 110 ± 10 | 78 |
| Basal | 0 | 0 | 100 ± 5 | N/A |
Table 2: Effect of MRS2179 on ADP-stimulated Inositol Phosphate Accumulation
| Treatment Group | ADP Concentration (µM) | MRS2179 Concentration (µM) | [3H]Inositol Phosphate Accumulation (CPM, Mean ± SEM) | % Inhibition |
| Vehicle Control | 10 | 0 | 15000 ± 800 | 0 |
| MRS2179 | 10 | 1 | 8000 ± 500 | 46.7 |
| MRS2179 | 10 | 10 | 3000 ± 300 | 80 |
| Basal | 0 | 0 | 2000 ± 200 | N/A |
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2179.
Caption: Experimental workflow for assessing MRS2179 effects using calcium imaging.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of P2Y1 receptors to ADP signalling in mouse spinal cord cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light Transmission Aggregometry with MRS2179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Light Transmission Aggregometry (LTA) in conjunction with MRS2179, a selective P2Y1 receptor antagonist, for the study of platelet function. This document outlines the principles of the technique, detailed experimental protocols, and expected outcomes, serving as a valuable resource for researchers in hematology, thrombosis, and drug development.
Introduction to Light Transmission Aggregometry
Light Transmission Aggregometry (LTA) is the gold standard method for assessing platelet function.[1][2][3][4][5] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[6][7] Initially, the PRP is turbid, allowing minimal light to pass through. Upon the addition of an agonist, such as Adenosine Diphosphate (ADP), platelets activate and aggregate, causing the PRP to become more transparent and thus increasing light transmission.[6][7] The extent and rate of this change provide quantitative measures of platelet aggregation.
MRS2179: A Selective P2Y1 Receptor Antagonist
MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[8][9][10][11][12] In platelets, the P2Y1 receptor, when activated by ADP, is responsible for initiating platelet shape change and a transient, reversible aggregation.[13][14] By blocking this receptor, MRS2179 specifically inhibits these initial stages of platelet activation mediated by the P2Y1 pathway, making it an invaluable tool for dissecting the roles of different P2Y receptors in platelet function and for evaluating potential antithrombotic therapies.[8][9][10][15]
P2Y1 Receptor Signaling in Platelets
ADP-induced platelet aggregation is primarily mediated by two P2Y receptors: P2Y1 and P2Y12.[7][13][14] The P2Y1 receptor is coupled to the Gq signaling pathway.[13] Upon ADP binding, Gq activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to platelet shape change and the initial, weak phase of aggregation.[13][14] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a sustained and amplified aggregation response.[7][13][14]
Figure 1: P2Y1 Receptor Signaling Pathway in Platelets.
Experimental Protocols
Materials and Reagents
-
Blood Collection: 3.2% Sodium Citrate (B86180) tubes.[16]
-
Platelet Agonist: Adenosine Diphosphate (ADP).
-
P2Y1 Antagonist: MRS2179.
-
Control: Saline or appropriate buffer.[17]
-
Equipment: Light Transmission Aggregometer, centrifuge, pipettes, cuvettes with stir bars.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, medication-free donors via atraumatic venipuncture into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[16] The first few milliliters of blood should be discarded to avoid activation due to puncture.[17]
-
Sample Handling: Keep blood at room temperature (18-24°C) and process within 1 to 4 hours of collection.[1][6][17] Avoid cooling, as it can activate platelets.[17]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[6] Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.[16]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2,500 x g for 10 minutes) to obtain platelet-poor plasma (PPP).[17] Aspirate the PPP supernatant and transfer to a separate tube.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before testing.[1][16]
Light Transmission Aggregometry Protocol with MRS2179
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[16]
-
Calibration: Calibrate the instrument using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.[16]
-
Sample Preparation: Pipette the required volume of PRP (typically 200-500 µL) into a cuvette containing a magnetic stir bar.[18] Place the cuvette in the sample well of the aggregometer and allow it to incubate at 37°C for 1-2 minutes to establish a stable baseline.[6][16]
-
Antagonist Incubation: Add the desired concentration of MRS2179 or vehicle control to the PRP and incubate for a specified time (e.g., 15 minutes) before adding the agonist.[19][20]
-
Agonist Addition: Add a small, precise volume of the ADP agonist to the PRP to achieve the desired final concentration.[16][21]
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.[16][21]
-
Analysis: Analyze the aggregation curves to determine parameters such as maximum aggregation (%), slope, and area under the curve (AUC).
Figure 2: Experimental Workflow for LTA with MRS2179.
Data Presentation and Interpretation
The inhibitory effect of MRS2179 on ADP-induced platelet aggregation should be presented in a clear and structured format. A dose-response curve is often generated to determine the IC50 value of the antagonist.
Quantitative Data Summary
| Parameter | Value | Species | Agonist | Comments | Reference |
| IC50 | ~1.5 µM | Human | ADP | Measured by multiple electrode aggregometry. | [22] |
| Effective Concentration | 20 µM | Human | ADP | Found to effectively inhibit or enhance disaggregation. | [23] |
| Binding Affinity (Kd) | 109 ± 18 nM | Human | [33P]MRS2179 | Determined in washed human platelets. | [9][15] |
| pIC50 (vs. 2MeSADP) | 6.21 ± 0.20 | Human | 2MeSADP | [19][20] | |
| pIC50 (vs. 2MeSADP) | 5.35 ± 0.11 | Dog | 2MeSADP | [19][20] | |
| pIC50 (vs. 2MeSADP) | 5.77 ± 0.09 | Cat | 2MeSADP | [19][20] |
Note: IC50 values can vary depending on the experimental conditions, including the concentration of the agonist used.
Expected Results
-
Control (ADP alone): A biphasic aggregation curve is often observed, with an initial reversible wave (P2Y1-mediated) followed by a larger, sustained secondary wave (P2Y12-mediated).[7]
-
MRS2179 + ADP: MRS2179 will inhibit the initial shape change and the primary wave of aggregation induced by ADP.[8][9][15] This often results in a significant reduction in the overall aggregation response or promotes the disaggregation of platelets.[2][23] The secondary wave of aggregation may still be present, although potentially reduced, as it is primarily driven by the P2Y12 receptor.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low aggregation response | Inactive agonist, low platelet count, improper sample handling (e.g., cold temperatures), instrument malfunction. | Check agonist activity, verify platelet count in PRP, ensure proper sample handling procedures are followed, and check instrument calibration and function. |
| Spontaneous aggregation | Platelet activation during blood collection or processing. | Use atraumatic venipuncture, discard the first few mL of blood, and handle samples gently. Run a negative control with saline to check for spontaneous aggregation.[16] |
| Inconsistent results | Variability in donor platelets, pipetting errors, temperature fluctuations. | Use pooled plasma from multiple donors for initial screening, ensure accurate pipetting, and maintain a constant temperature of 37°C. |
| Lipemic plasma | Non-fasting donor. | Collect samples from fasting individuals to minimize interference with light transmission.[16] |
Conclusion
Light Transmission Aggregometry with the selective P2Y1 antagonist MRS2179 is a powerful methodology for investigating the specific role of the P2Y1 receptor in platelet activation and aggregation. The protocols and information provided herein offer a robust framework for conducting these experiments, enabling researchers to obtain reliable and reproducible data for basic research, drug discovery, and clinical applications.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. plateletservices.com [plateletservices.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. de-vhl.nl [de-vhl.nl]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 8. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 14. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of MRS2179 Tetrasodium Hydrate for Experimental Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of stock solutions of MRS2179 tetrasodium (B8768297) hydrate (B1144303), a selective and competitive antagonist of the P2Y1 receptor.[1][2] Proper preparation and storage of this compound are critical for ensuring its stability and efficacy in various in vitro and in vivo experimental models. This guide includes information on the physicochemical properties of MRS2179, detailed steps for solubilization, and recommendations for storage to maintain its biological activity. Additionally, a representative protocol for an in vitro platelet aggregation assay is provided to demonstrate a common application.
Introduction to MRS2179 Tetrasodium Hydrate
MRS2179 is a potent and selective antagonist of the P2Y1 purinergic receptor, with a binding affinity (Kb) of approximately 100-102 nM.[1][2] It competitively inhibits the binding of endogenous agonists like adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq proteins, leading to the activation of phospholipase C (PLC).[1][3][4] The subsequent signaling cascade involves the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration and activation of protein kinase C (PKC).[5] This pathway is crucial in various physiological processes, most notably in the initiation of platelet aggregation.[1][6] By blocking this pathway, MRS2179 effectively inhibits ADP-induced platelet shape change and aggregation.[7][8][9]
Physicochemical and Solubility Data
Accurate preparation of MRS2179 stock solutions requires an understanding of its key properties. It is important to note that the molecular weight can vary based on the degree of hydration, and it is recommended to refer to the batch-specific information provided by the supplier.[3][10]
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄·3H₂O | [1] |
| Molecular Weight | 576.21 g/mol (as trihydrate) | [1][6] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [10][11] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| Water | ≥ 50.00 mM | ≥ 28.81 mg/mL | [1][6][10][11] |
| DMSO | Soluble | Not specified | [3] |
Protocol for Preparing Aqueous Stock Solutions
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile, light-protected storage tubes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution (using MW = 576.21 g/mol ):
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 576.21 g/mol = 0.0057621 g = 5.76 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Solubilization: Transfer the powder to a sterile conical tube. Add the required volume of sterile, nuclease-free water.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterile Filtration: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
Storage and Stability
Proper storage is crucial to maintain the integrity of the MRS2179 stock solution.
Table 3: Recommended Storage Conditions for MRS2179 Stock Solutions
| Storage Temperature | Duration | Recommendations | Source |
| -20°C | Up to 1 month | For short-term storage. Seal tightly and protect from moisture. | [1] |
| -80°C | Up to 6 months | For long-term storage. Seal tightly and protect from moisture. | [1] |
Note: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: Workflow for preparing sterile MRS2179 stock solutions.
Application Protocol: In Vitro Platelet Aggregation Assay
This protocol provides a general method for assessing the inhibitory effect of MRS2179 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
This compound stock solution (e.g., 1 mM in water)
-
Adenosine diphosphate (ADP) solution (e.g., 100 µM)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Pipettes and sterile tips
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature. Carefully collect the supernatant (PRP).
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
Assay Setup:
-
Pipette PRP into aggregometer cuvettes with stir bars.
-
Place the cuvettes in the heating block of the aggregometer to equilibrate at 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Incubation with MRS2179:
-
Add the desired final concentration of MRS2179 (e.g., 1 µM, 10 µM, 100 µM) or vehicle control to the PRP.
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Induce Aggregation: Add ADP to a final concentration that induces submaximal aggregation (e.g., 5-10 µM) to initiate the aggregation response.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the PPP control.
-
Data Analysis: Compare the aggregation curves and the maximum percentage of aggregation between the vehicle-treated and MRS2179-treated samples to determine the inhibitory effect. An IC₅₀ value can be calculated from a dose-response curve.
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the P2Y1 receptor and the point of inhibition by MRS2179.
Caption: P2Y1 receptor signaling and inhibition by MRS2179.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 5. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with MRS2179 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the P2Y1 receptor antagonist, MRS2179, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and what is its primary mechanism of action?
MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor.[1] Its primary mechanism of action is to block the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y1 receptor. This inhibition prevents downstream signaling events such as intracellular calcium mobilization and platelet shape change, which are critical for platelet aggregation.[2][3]
Q2: What are the common in vivo applications of MRS2179?
MRS2179 is frequently used in preclinical studies as a tool to investigate the role of the P2Y1 receptor in various physiological and pathological processes. Common applications include:
-
Antiplatelet and Antithrombotic Research: Due to its ability to inhibit ADP-induced platelet aggregation, MRS2179 is widely used in in vivo models of thrombosis and hemostasis.[2][3][4]
-
Inflammation and Immunity: Studies have explored its role in modulating inflammatory responses, for example, in models of traumatic brain injury.
-
Vascular Biology: Research has been conducted on its effects on vascular smooth muscle cell proliferation and neointima formation.
Q3: How should I prepare and administer MRS2179 for in vivo studies?
MRS2179 is typically supplied as a tetrasodium (B8768297) salt, which is soluble in water.[1] For in vivo administration, it is crucial to prepare fresh solutions in sterile, pyrogen-free saline or an appropriate buffer. The route of administration can significantly impact the experimental outcome and should be chosen based on the specific research question and animal model. Common administration routes reported in the literature include:
-
Intravenous (i.v.) injection: This route ensures immediate and complete bioavailability.[2][3]
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodent models.
-
In situ delivery via osmotic pump: This method allows for continuous and localized administration of the compound.
Troubleshooting Inconsistent Results
Q4: I am observing variable or weaker-than-expected effects of MRS2179 in my in vivo experiments. What are the potential causes?
Inconsistent results with MRS2179 in vivo can stem from several factors related to its chemical nature and the biological environment. Key areas to investigate include:
-
Metabolic Instability: MRS2179 is a nucleotide analog and is susceptible to degradation by ectonucleotidases, which are enzymes present on the cell surface that hydrolyze extracellular nucleotides. This enzymatic degradation can lead to a short biological half-life and reduced efficacy.
-
Route of Administration: The chosen route of administration will influence the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). Inconsistent administration technique can also lead to variability.
-
Dosing Regimen: An inadequate dose or an inappropriate dosing schedule that does not account for the compound's short half-life can result in insufficient receptor occupancy and diminished effects.
-
Compound Quality and Formulation: Ensure the purity of the MRS2179 and prepare fresh solutions for each experiment to avoid degradation.
Q5: How can I mitigate the impact of metabolic degradation on my results?
Given the susceptibility of MRS2179 to ectonucleotidases, consider the following strategies:
-
Optimize the Dosing Regimen: More frequent administration or the use of continuous infusion (e.g., via an osmotic pump) may be necessary to maintain effective plasma concentrations.
-
Consider Co-administration with an Ectonucleotidase Inhibitor: While not a standard protocol, in some experimental contexts, the use of a broad-spectrum ectonucleotidase inhibitor could be explored to prolong the half-life of MRS2179. However, this would introduce another variable and potential off-target effects.
-
Alternative P2Y1 Antagonists: For long-term studies, consider exploring newer, more stable non-nucleotide P2Y1 antagonists if the experimental design allows.
Q6: My in vitro results with MRS2179 are potent, but the in vivo efficacy is low. What could be the reason?
A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For MRS2179, this is likely due to its pharmacokinetic properties.[5] A compound that is highly active in a controlled in vitro environment may be rapidly cleared or metabolized in a complex biological system. The short in vivo half-life of MRS2179 is a primary contributor to this disconnect.
Data and Protocols
Quantitative Data Summary
Table 1: Pharmacological and Physicochemical Properties of MRS2179
| Parameter | Value/Information | Source |
| Target | P2Y1 Receptor | [1] |
| Mechanism of Action | Competitive Antagonist | [1] |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | |
| Molecular Weight | 513.16 g/mol (as tetrasodium salt) | [1] |
| Solubility | Soluble in water (up to 50 mM) | [1] |
| In Vivo Half-life | Short; susceptible to ectonucleotidase degradation |
Table 2: Receptor Selectivity Profile of MRS2179
| Receptor | Activity | IC50 / KB | Source |
| P2Y1 | Antagonist | KB = 100 nM | [1] |
| P2X1 | Antagonist | IC50 = 1.15 µM | [1] |
| P2X3 | Antagonist | IC50 = 12.9 µM | [1] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity | - | [1] |
Experimental Protocols
Representative Protocol: In Vivo Murine Model of Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis
This protocol is a composite based on methodologies described in the literature for evaluating antithrombotic agents.[4]
1. Animal Preparation:
- Anesthetize the mouse (e.g., with isoflurane).
- Surgically expose the carotid artery.
2. MRS2179 Administration:
- Prepare a fresh, sterile solution of MRS2179 in saline.
- Administer MRS2179 via intravenous (i.v.) injection through the tail vein at the desired dose. A vehicle control (saline) should be administered to a separate cohort of animals.
3. Thrombus Induction:
- A short time after MRS2179 or vehicle administration (e.g., 2-5 minutes), apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10%) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombosis.
4. Monitoring and Data Analysis:
- Monitor blood flow in the carotid artery using a flow probe or visualize thrombus formation using intravital microscopy.
- The primary endpoint is typically the time to vessel occlusion.
- Compare the time to occlusion between the MRS2179-treated and vehicle-treated groups.
Visualizations
Signaling Pathways and Workflows
Caption: P2Y1 Receptor Signaling Pathway in Platelets.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Overcoming MRS2179 Instability in Aqueous Solutions
Welcome to the technical support center for MRS2179. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of MRS2179, a selective P2Y1 receptor antagonist. Due to its structure as a nucleotide analog, MRS2179 can be susceptible to hydrolysis in aqueous solutions, potentially affecting experimental reproducibility. This resource provides detailed information and protocols to mitigate its instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of MRS2179 instability in aqueous solutions?
A1: The primary cause of instability for MRS2179, a 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate, is the hydrolysis of its phosphate (B84403) bonds. This is a common issue for nucleotide analogs in aqueous environments, and the rate of this degradation is influenced by factors such as pH, temperature, and the presence of enzymes in biological preparations.
Q2: How should I prepare my stock solution of MRS2179 to ensure maximum stability?
A2: It is recommended to prepare a high-concentration stock solution of MRS2179 in nuclease-free water or a slightly alkaline buffer (pH 7.5-8.5). Studies on similar nucleotide derivatives suggest that a slightly basic pH can enhance stability.[1] After reconstitution, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Can I dissolve MRS2179 directly in my physiological buffer for my experiment?
A3: While MRS2179 is soluble in aqueous solutions, it is best to first prepare a concentrated stock solution as described above. Diluting the stock solution into your physiological buffer (e.g., PBS, HBSS, or cell culture medium) immediately before use is the recommended practice. This minimizes the time the compound spends in a potentially less optimal pH and ionic environment, reducing the chance of significant degradation during the experiment.
Q4: How long can I store my diluted, ready-to-use MRS2179 solution?
A4: It is strongly advised to prepare the final working solution of MRS2179 fresh for each experiment and use it promptly. The stability of MRS2179 in physiological buffers at room temperature or 37°C has not been extensively quantified, but as a general precaution for nucleotide analogs, prolonged incubation in these conditions should be avoided to ensure consistent results.
Q5: Are there any components in my cell culture medium that could degrade MRS2179?
A5: Yes, some cell culture media may contain phosphatases, especially when supplemented with serum, which can enzymatically degrade the phosphate groups of MRS2179. If you suspect enzymatic degradation, using a serum-free medium for the duration of the experiment or including phosphatase inhibitors (where appropriate for your experimental design) could be considered.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonist activity. | Degradation of MRS2179 in the stock or working solution. | Prepare a fresh stock solution from powder. Ensure the stock solution is stored in single-use aliquots at ≤ -20°C. Prepare working solutions immediately before each experiment. Consider preparing the working solution in a slightly alkaline buffer (pH 7.5-8.5). |
| Loss of antagonist effect over the course of a long-term experiment (e.g., > 6 hours). | Hydrolysis of MRS2179 in the physiological buffer at 37°C. | For long-term experiments, consider replacing the medium containing MRS2179 at regular intervals to maintain a consistent effective concentration. |
| Variability between different batches of stock solution. | Inconsistent weighing or reconstitution of the lyophilized powder. Differences in the degree of hydration between batches. | Always use the batch-specific molecular weight provided on the Certificate of Analysis for calculations. Ensure the powder is fully dissolved before aliquoting. |
| Precipitation observed when preparing the working solution. | The solubility limit has been exceeded in the final buffer, or interaction with divalent cations. | Ensure the final concentration does not exceed the solubility limit in your specific buffer. While MRS2179 is highly water-soluble, some complex physiological buffers might affect its solubility. When using buffers without significant chelating agents, be mindful of high concentrations of divalent cations like Ca²⁺ and Mg²⁺. |
Data on Factors Affecting Nucleotide Analog Stability
| Factor | Effect on Stability | Recommendation for MRS2179 |
| pH | Stability is generally lower in acidic conditions (pH < 7) and higher in slightly alkaline conditions (pH 7.5-10). | Use a buffer with a pH in the range of 7.5-8.5 for preparing stock and working solutions where experimentally feasible. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store stock solutions at -20°C or -80°C. Prepare working solutions on ice and add to the experimental system just before starting. Avoid prolonged incubation at 37°C if possible. |
| Enzymes | Phosphatases and nucleotidases present in biological preparations (e.g., serum, cell lysates) can rapidly degrade MRS2179. | In cell-based assays, consider using serum-free media during the treatment period. If using tissue homogenates, the inclusion of phosphatase inhibitors may be necessary. |
| Divalent Cations | While not extensively studied for MRS2179, some divalent cations can catalyze the hydrolysis of phosphate bonds in other nucleotides. | Be aware of the concentration of divalent cations in your buffers. For most standard physiological buffers, this is unlikely to be a major issue, but it is a factor to consider in custom buffer formulations. |
Experimental Protocols
Protocol for Preparation of a Stabilized MRS2179 Stock Solution
-
Materials:
-
MRS2179 tetrasodium (B8768297) salt (lyophilized powder)
-
Nuclease-free water or 10 mM Tris buffer, pH 8.0
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Refer to the Certificate of Analysis for the batch-specific molecular weight.
-
Calculate the volume of solvent required to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
-
Briefly centrifuge the vial of lyophilized MRS2179 to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of nuclease-free water or 10 mM Tris buffer (pH 8.0) to the vial.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Protocol for Preparing a Working Solution for an In Vitro Assay
-
Materials:
-
Aliquot of stabilized MRS2179 stock solution (from the protocol above)
-
Pre-warmed (if necessary for the experiment, e.g., 37°C) physiological buffer (e.g., HBSS, Tyrode's solution, or cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
On the day of the experiment, remove a single aliquot of the MRS2179 stock solution from the freezer and thaw it on ice.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental volume.
-
Immediately before adding the antagonist to your experimental system (e.g., cell culture plate, organ bath), perform a serial dilution of the stock solution in the pre-warmed physiological buffer to reach the final concentration.
-
Mix gently by flicking the tube or brief vortexing.
-
Add the freshly prepared working solution to your experimental setup.
-
Visualizations
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[5][6] Upon binding of an agonist like ADP, the receptor activates Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). MRS2179 acts as a competitive antagonist, blocking ADP from binding to the P2Y1 receptor and initiating this cascade.
Caption: P2Y1 receptor signaling cascade and the inhibitory action of MRS2179.
Experimental Workflow for Preparing a Stabilized MRS2179 Solution
This workflow outlines the key steps to ensure the stability and reliability of your MRS2179 solutions for experimental use.
Caption: Recommended workflow for preparing and handling MRS2179 solutions.
Troubleshooting Logic for Inconsistent MRS2179 Activity
This decision tree provides a logical approach to troubleshooting experiments where MRS2179 is not performing as expected.
Caption: A logical flow for troubleshooting inconsistent MRS2179 experimental results.
References
- 1. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 2. Bisphosphonate derivatives of nucleoside antimetabolites: Hydrolytic stability and hydroxyapatite adsorption of 5 '-beta,gamma-methylene and 5 '-beta,gamma-(1-hydroxyethylidene) triphosphates of 5-fluorouridine and ara-cytidine - UTU Research Portal - UTU Research Portal [research.utu.fi]
- 3. Effect of a pH change on the conformational stability of the modified nucleotide queuosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH stability of oligonucleotides [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Optimizing MRS2179 Dosage for Prolonged In Vivo Effect
Welcome to the technical support center for MRS2179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of MRS2179 for sustained effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and what is its primary mechanism of action?
A1: MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor. Its primary mechanism of action is to block the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y1 receptor, thereby inhibiting ADP-induced platelet aggregation and other downstream signaling events.[1][2]
Q2: What are the common in vivo administration routes for MRS2179?
A2: Based on published studies, the most common routes for in vivo administration of MRS2179 in animal models (mice and rats) are intravenous (IV) and intraperitoneal (IP) injections.[1][3] The choice of administration route can significantly impact the pharmacokinetic profile of the compound.
Q3: I am observing a shorter-than-expected duration of action with MRS2179 in my in vivo experiments. Why might this be happening?
A3: A significant challenge with MRS2179 is its short in vivo half-life. This is a known limitation of the compound and is likely due to rapid metabolism and clearance from the body.[2] As a nucleotide analog, MRS2179 may be susceptible to degradation by ectonucleotidases and other enzymes present in the plasma and tissues.
Q4: How can I prolong the in vivo effect of MRS2179?
A4: To achieve a more sustained effect, several strategies can be considered:
-
Continuous Infusion: Utilizing an osmotic pump to deliver MRS2179 continuously can maintain a steady-state concentration of the drug in the plasma, overcoming the limitations of its short half-life. One study in a rat model of traumatic brain injury successfully used a subcutaneously implanted osmotic pump for in situ administration.[4]
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Formulation Strategies: While specific data for MRS2179 is limited, general strategies for prolonging the in vivo half-life of nucleotide analogs include:
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Liposomal Encapsulation: Encapsulating MRS2179 in liposomes can protect it from enzymatic degradation and slow its clearance.
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PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to the molecule can increase its hydrodynamic size, reducing renal clearance and shielding it from enzymatic degradation.
-
-
Development of More Stable Analogs: Research has focused on developing P2Y1 antagonists with modified chemical structures to improve their in vivo stability and duration of action.[2]
Q5: Are there any known issues with the solubility or stability of MRS2179 for in vivo use?
A5: MRS2179 is commercially available as a tetrasodium (B8768297) salt, which is soluble in water. For in vivo experiments, it is typically dissolved in sterile saline or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent degradation. Long-term storage of stock solutions should be at -20°C.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | Ensure MRS2179 is fully dissolved. Prepare fresh solutions for each experiment from a properly stored stock. Use a consistent vehicle (e.g., sterile saline) for all injections. |
| Variability in Animal Model | Standardize animal age, weight, and strain. Ensure consistent housing and handling conditions. |
| Inconsistent Administration Technique | For IV injections, ensure proper tail vein cannulation to avoid subcutaneous leakage. For IP injections, use a consistent injection site to minimize variability in absorption. |
| Rapid Metabolism of MRS2179 | Consider a continuous infusion protocol using an osmotic pump to maintain stable plasma concentrations. |
Issue 2: Lack of Efficacy at Reported Dosages
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Dosage for the Specific Model | Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint. |
| Rapid Clearance of MRS2179 | The time point for assessing efficacy may be too late after a single bolus injection. Consider measuring the effect at earlier time points or switching to a continuous infusion method. |
| Degraded Compound | Verify the purity and integrity of your MRS2179 stock. If in doubt, purchase a new batch from a reputable supplier. |
| Incorrect Vehicle/Formulation | Ensure the vehicle used is compatible with MRS2179 and does not interfere with its activity. |
Data Presentation
Table 1: Summary of In Vivo MRS2179 Dosages and Effects
| Animal Model | Administration Route | Dosage | Observed Effect | Study Focus | Reference |
| Mouse | Intraperitoneal (IP) | Not specified (administered every other day for 3 weeks) | Inhibition of neointima formation in vein grafts | Vascular Remodeling | [3] |
| Rat & Mouse | Intravenous (IV) | Not specified | Inhibition of ADP-induced platelet aggregation and prolonged bleeding time | Platelet Function | [1] |
| Rat | In situ (via osmotic pump) | Not specified | Suppression of microglial activation | Traumatic Brain Injury | [4] |
| Mouse | Intravenous (IV) | Not specified | Increased resistance to thromboembolism | Thrombosis | [2][5] |
| Mouse | Intraperitoneal (IP) | 50 mg/kg | Prolonged bleeding time | Hemostasis | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of MRS2179 in Mice for Vascular Remodeling Studies
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Objective: To assess the effect of MRS2179 on neointima formation in a mouse model of vein graft transplantation.
-
Materials:
-
MRS2179 tetrasodium salt
-
Sterile 0.9% saline
-
Syringes and needles (e.g., 27G)
-
-
Procedure:
-
Prepare a stock solution of MRS2179 in sterile saline at the desired concentration.
-
Following vein graft surgery, administer MRS2179 via intraperitoneal injection.
-
In the cited study, injections were performed every other day for a duration of 3 weeks.[3]
-
A control group should receive vehicle (sterile saline) injections following the same schedule.
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Assess vein graft remodeling at a predetermined time point (e.g., 4 weeks post-surgery).[3]
-
Protocol 2: Continuous In Situ Administration of MRS2179 in a Rat Model of Traumatic Brain Injury
-
Objective: To evaluate the anti-inflammatory effects of MRS2179 following cerebral contusion injury.
-
Materials:
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MRS2179 tetrasodium salt
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Artificial cerebral spinal fluid (aCSF)
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Subcutaneously implantable osmotic pumps
-
-
Procedure:
-
Dissolve MRS2179 in aCSF to the desired concentration for delivery.
-
Load the osmotic pumps with the MRS2179 solution according to the manufacturer's instructions.
-
Following induction of cerebral contusion injury, implant the osmotic pump subcutaneously to deliver MRS2179 directly into the center of the contused tissue.[4]
-
A control group should be implanted with osmotic pumps delivering the vehicle (aCSF) only.
-
Monitor inflammatory markers (e.g., Galectin 3) at various time points post-injury (e.g., 1, 3, and 7 days).[4]
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2179.
Caption: General experimental workflow for in vivo studies with MRS2179.
References
- 1. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Potential off-target effects of MRS2179 at high concentrations
Welcome to the Technical Support Center for MRS2179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of MRS2179, with a specific focus on understanding and mitigating potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MRS2179 and what are its known off-targets?
A1: MRS2179 is a potent and selective competitive antagonist of the P2Y1 receptor, with a binding affinity (KB) of approximately 100 nM. However, at higher concentrations, it can exhibit off-target activity, primarily at the P2X1 and P2X3 purinergic receptors.
Q2: At what concentrations should I be concerned about off-target effects?
A2: While MRS2179 is selective for P2Y1, its affinity for off-target receptors is in the micromolar range. As a general guideline, off-target effects may become a consideration when using MRS2179 at concentrations significantly above its KB for P2Y1, particularly in the range of 1 µM and higher. It is always recommended to perform concentration-response curves to determine the optimal concentration for your specific experimental system.
Q3: What are the potential consequences of off-target binding to P2X1 and P2X3 receptors?
A3: P2X1 and P2X3 receptors are ATP-gated cation channels. Their unintended activation can lead to an influx of cations, primarily Ca2+ and Na+.[1][2] This can result in cellular depolarization and an increase in intracellular calcium concentration, potentially triggering downstream signaling events that are independent of P2Y1 receptor blockade and may lead to experimental artifacts.[1]
Q4: Can off-target effects of MRS2179 impact cell viability or morphology?
A4: While direct studies on MRS2179-induced cytotoxicity at high concentrations are limited, unintended and sustained increases in intracellular calcium due to off-target P2X receptor activation can potentially lead to cytotoxicity. Researchers should monitor cell health and morphology, especially when using high concentrations of MRS2179 for prolonged periods.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected increase in intracellular calcium upon MRS2179 application, especially at high concentrations. | Off-target agonist activity at P2X1 or P2X3 receptors, which are cation channels permeable to Ca2+.[1] | Perform a concentration-response curve for MRS2179 alone to check for any agonist activity. Use a selective P2X1 or P2X3 antagonist in conjunction with MRS2179 to see if the unexpected calcium signal is diminished. |
| Inconsistent or unexpected downstream signaling results (e.g., altered kinase phosphorylation, gene expression). | High concentrations of MRS2179 may be activating off-target P2X receptors, leading to calcium-dependent signaling cascades that confound the effects of P2Y1 blockade.[3] | Lower the concentration of MRS2179 to a range where it is more selective for P2Y1. Use an alternative, structurally different P2Y1 antagonist to confirm that the observed effects are specific to P2Y1 inhibition. |
| Observed effects on cell proliferation, migration, or inflammatory responses that are not consistent with P2Y1 signaling. | MRS2179 has been noted to affect inflammatory cytokine expression and smooth muscle cell proliferation and migration.[3] These effects may be partially mediated by off-target interactions. | Carefully dissect the signaling pathways involved using more specific inhibitors for downstream targets. Compare your results with published literature on both P2Y1 and potential off-target receptor signaling in your cell type. |
Quantitative Data: Selectivity Profile of MRS2179
The following table summarizes the binding affinities and inhibitory concentrations of MRS2179 for its primary target (P2Y1) and known off-target receptors.
| Receptor | Parameter | Value | Reference(s) |
| P2Y1 | KB | 100 nM | [4] |
| P2X1 | IC50 | 1.15 µM | [4] |
| P2X3 | IC50 | 12.9 µM | [4] |
KB: Antagonist equilibrium dissociation constant. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol for Assessing Antagonist Selectivity Using a Cell-Based Calcium Flux Assay
This protocol allows for the functional assessment of MRS2179's selectivity by measuring its ability to inhibit agonist-induced intracellular calcium mobilization mediated by the target receptor versus off-target receptors.
1. Cell Preparation:
-
Culture cell lines stably expressing the human P2Y1, P2X1, or P2X3 receptors. For a negative control, use the parental cell line that does not endogenously express these receptors.
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight to achieve 80-90% confluency.
2. Dye Loading:
-
Remove the culture medium and wash the cells gently with a suitable assay buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in a 5% CO2 incubator.[5]
-
After incubation, gently wash the cells with the assay buffer to remove any excess dye.[5]
3. Compound Incubation:
-
Prepare serial dilutions of MRS2179 in the assay buffer.
-
Add the different concentrations of MRS2179 to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
4. Agonist Stimulation and Data Acquisition:
-
Prepare the appropriate agonist for each receptor at a concentration that elicits a submaximal response (e.g., EC80). For P2Y1, use 2-MeSADP. For P2X1 and P2X3, use α,β-methylene ATP.
-
Place the assay plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use an automated injector to add the agonist solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.[5]
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to positive controls (agonist only) and negative controls (buffer only).
-
Generate concentration-response curves for MRS2179's inhibitory effect at each receptor and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[5]
Visualizations
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of P2X3 receptors blunts gastro-oesophageal sensation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How to account for the short half-life of MRS2179 in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the potential short half-life of the P2Y1 receptor antagonist, MRS2179, in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and what is its mechanism of action?
A1: MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] The P2Y1 receptor is a Gq-coupled receptor that is activated by adenosine (B11128) diphosphate (B83284) (ADP). By blocking this receptor, MRS2179 inhibits the signaling cascade that leads to the mobilization of intracellular calcium and subsequent cellular responses.
Q2: What is the half-life of MRS2179 and why is it a concern?
A2: A specific half-life for MRS2179 in aqueous solution or biological media is not well-documented in publicly available literature. However, as a nucleotide analog, it is susceptible to degradation, particularly hydrolysis.[4][5][6] The stability of nucleotide analogs can be influenced by factors such as pH, temperature, and the presence of enzymes.[4][5] A short half-life is a critical consideration in experimental design as it can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially resulting in inaccurate or misleading data.
Q3: How does the potential for a short half-life impact in vitro experimental design?
A3: In in vitro experiments, the degradation of MRS2179 can lead to a diminished effect over time. This is particularly important in longer-term assays. To mitigate this, researchers should consider the following:
-
Pre-incubation time: Minimize pre-incubation times where possible.
-
Frequency of administration: For longer experiments, repeated dosing or the use of a continuous perfusion system may be necessary to maintain a stable concentration.
-
Stability assessment: It is highly recommended to perform a stability assessment of MRS2179 under your specific experimental conditions (e.g., media, temperature, pH).
Q4: What are the implications of a short half-life for in vivo studies?
A4: In in vivo models, a short half-life can result in rapid clearance of the compound, making it difficult to maintain therapeutic concentrations. To address this, researchers have employed various strategies, such as:
-
Continuous infusion: The use of osmotic pumps to deliver a constant and sustained concentration of MRS2179 has been reported.[7]
-
Frequent dosing: Administering the compound at shorter intervals can help maintain a more consistent plasma concentration.[8]
Q5: How should I prepare and store MRS2179 stock solutions?
A5: MRS2179 is typically supplied as a tetrasodium (B8768297) salt and is soluble in water.[2] For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of MRS2179 during the experiment. | 1. Perform a stability assay of MRS2179 under your experimental conditions.2. If degradation is confirmed, reduce the experiment duration, replenish the compound at set intervals, or use a perfusion system.3. Ensure consistent timing of all experimental steps. |
| Lower than expected potency (high IC50) | The effective concentration of MRS2179 is decreasing over time. | 1. Shorten the incubation time with MRS2179.2. Increase the initial concentration of MRS2179, with the caveat that this may affect selectivity.3. Confirm the potency of your stock solution with a fresh batch. |
| Complete loss of antagonist effect in long-term experiments | Significant degradation of MRS2179 has occurred. | 1. Implement a continuous infusion or repeated dosing schedule.2. Consider using a more stable P2Y1 receptor antagonist if available for your application. |
| Inconsistent results between different experimental days | Degradation of the MRS2179 stock solution. | 1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Store stock solutions at the recommended temperature.[1] |
Data Presentation
Table 1: Physicochemical and Biological Properties of MRS2179
| Property | Value | Reference |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | |
| Molecular Formula | C11H13N5O9P2Na4 | [2] |
| Molecular Weight | 513.16 g/mol | [2] |
| Solubility | Soluble in water to 50 mM | [2] |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C | [2] |
| Mechanism of Action | Competitive P2Y1 receptor antagonist | [1] |
| Binding Affinity (Kb) | 100 nM | |
| Selectivity | Selective over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors | [1] |
Experimental Protocols
Protocol 1: Assessment of MRS2179 Stability in Experimental Buffer
This protocol provides a general framework for determining the stability of MRS2179 in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
MRS2179
-
Experimental buffer of choice (e.g., PBS, HBSS)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and a buffer such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted)
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of MRS2179 in water at a high concentration (e.g., 10 mM).
-
Dilute the stock solution to the final desired experimental concentration in the pre-warmed experimental buffer.
-
Immediately take a time zero (t=0) sample and inject it into the HPLC system to determine the initial peak area of MRS2179.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Analyze each sample by HPLC and record the peak area corresponding to MRS2179.
-
Calculate the percentage of MRS2179 remaining at each time point relative to the t=0 sample.
-
Plot the percentage of MRS2179 remaining versus time to determine the degradation rate and estimate the half-life under your specific conditions.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.
Caption: Experimental Workflow for Using MRS2179.
Caption: Troubleshooting Logic for Experiments with MRS2179.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving MRS2179 tetrasodium hydrate
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling MRS2179 tetrasodium (B8768297) hydrate (B1144303). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MRS2179 tetrasodium hydrate?
A1: The recommended solvent for this compound is high-purity water, such as deionized, distilled, or nuclease-free water. It is readily soluble in water.[1][2]
Q2: What is the maximum solubility of this compound in water?
A2: this compound is soluble in water up to 50 mM.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend the detailed protocol outlined in the "Experimental Protocols" section below. This involves using high-purity water and may include gentle warming and vortexing to ensure complete dissolution.
Q4: How should I store the solid compound and its stock solutions?
A4: The solid, lyophilized compound should be stored at -20°C.[1][2] Once dissolved, stock solutions are stable for up to 6 months at -80°C or for 1 month at -20°C.[1] To maintain stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: Is it necessary to filter the aqueous stock solution?
A5: Yes, if you are using a water-based stock solution for cell culture or other sensitive applications, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not fully dissolve in water. | - Insufficient solvent volume.- Low temperature of the solvent.- Aggregation of the compound. | - Ensure you are not exceeding the maximum solubility of 50 mM.- Gently warm the solution in a water bath (37-50°C).- Vortex the solution for a short period.- Use sonication to help break up any aggregates. |
| Precipitation observed after initial dissolution. | - Solution is supersaturated.- Change in temperature.- Interaction with buffer components. | - Dilute the solution to a lower concentration.- If the solution was warmed to dissolve, ensure it remains at a stable temperature if precipitation occurs upon cooling.- When diluting a concentrated stock into a buffer, add the stock solution to the buffer slowly while vortexing. |
| Reduced antagonist activity in the experiment. | - Degradation of the compound.- Improper storage. | - Prepare fresh stock solutions regularly.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term). |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 513.16 g/mol (anhydrous) | [1] |
| Formula | C₁₁H₁₃N₅O₉P₂Na₄ | [1][2] |
| Solubility in Water | Up to 50 mM | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage (Solid) | -20°C | [1][2] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [1] |
| K_B at P2Y1 Receptors | 100 nM | [1] |
Experimental Protocols
Detailed Protocol for Dissolving this compound
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of high-purity water (e.g., sterile, deionized water) to the vial to achieve the desired stock concentration (not exceeding 50 mM).
-
Dissolution:
-
Gently swirl the vial to wet the powder.
-
Vortex the solution for 10-15 seconds to aid dissolution.
-
If the compound does not fully dissolve, you may gently warm the solution in a water bath at 37°C for 5-10 minutes.
-
-
Sterilization (if required): For use in cell-based assays, sterilize the stock solution by passing it through a 0.22 μm syringe filter.[1]
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow
MRS2179 is a competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR). The activation of the P2Y1 receptor by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that plays a crucial role in processes such as platelet aggregation.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
The diagram above illustrates the activation of the P2Y1 receptor by ADP, leading to the activation of Gq protein and subsequently Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, which in turn trigger intracellular calcium release and activate Protein Kinase C (PKC), respectively, culminating in platelet aggregation. MRS2179 acts as a competitive antagonist, blocking the binding of ADP to the P2Y1 receptor and thereby inhibiting this signaling cascade.
References
Technical Support Center: The Impact of Serum Proteins on MRS2179 Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the P2Y1 receptor antagonist, MRS2179. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, particularly concerning the influence of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the in vitro potency of MRS2179?
Q2: I am observing a lower than expected inhibitory effect of MRS2179 in my platelet aggregation assay. Could serum be the cause?
A2: Yes, a diminished inhibitory effect is a potential consequence of serum protein binding. If you are using platelet-rich plasma (PRP), a significant fraction of MRS2179 may be bound to albumin and other proteins, rendering it unavailable to interact with the P2Y1 receptor on platelets.[1][2] To confirm this, you can perform a comparative experiment using washed platelets, which are largely free of plasma proteins. A significant increase in potency with washed platelets would suggest that serum protein binding is a contributing factor.[3]
Q3: Is MRS2179 stable in serum during in vitro experiments?
A3: As a nucleotide analog, MRS2179 could be susceptible to degradation by nucleotidases and other enzymes present in serum.[4][5] This enzymatic degradation can reduce the effective concentration of the antagonist over time, leading to a decrease in its inhibitory activity. The stability of MRS2179 in serum has not been extensively reported, so it is a critical factor to consider, especially during prolonged incubation periods.
Q4: Should I use platelet-rich plasma (PRP) or washed platelets for my experiments with MRS2179?
A4: The choice between PRP and washed platelets depends on your experimental goals.[3]
-
Platelet-Rich Plasma (PRP): Using PRP provides a more physiologically relevant environment as it contains plasma proteins, ions, and other small molecules.[3] This is advantageous if you want to assess the activity of MRS2179 under conditions that more closely mimic the in vivo setting.
-
Washed Platelets: Washed platelets are ideal for mechanistic studies where you want to minimize confounding factors such as protein binding and enzymatic degradation.[3][6] Using washed platelets allows for a more direct assessment of the interaction between MRS2179 and the P2Y1 receptor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced potency of MRS2179 in PRP compared to literature values. | Serum Protein Binding: A significant portion of MRS2179 may be bound to albumin, reducing its free concentration.[1][2] | 1. Perform a concentration-response curve in both PRP and washed platelets to quantify the "serum shift".2. Increase the concentration of MRS2179 in PRP to compensate for protein binding. |
| Inconsistent or diminishing inhibition over time. | Enzymatic Degradation: MRS2179 may be degraded by enzymes present in the serum.[4][5] | 1. Minimize incubation time as much as possible.2. Consider adding a broad-spectrum enzyme inhibitor cocktail (use with caution as it may interfere with your assay).3. Perform a time-course experiment to assess the stability of MRS2179 in your specific serum preparation. |
| High background or "spontaneous" platelet aggregation. | Platelet Pre-activation: Improper blood collection or handling can activate platelets before the experiment begins.[7] | 1. Ensure atraumatic venipuncture.2. Use appropriate anticoagulants (e.g., sodium citrate).3. Gently mix blood samples and avoid vigorous shaking.[7] |
| No inhibitory effect of MRS2179 observed. | 1. Incorrect Reagent Concentration: Errors in dilution or calculation.2. Degraded MRS2179 Stock: Improper storage of the compound.3. Instrument Malfunction: Issues with the aggregometer or other equipment.[7] | 1. Prepare fresh dilutions of MRS2179 and verify the concentration.2. Ensure MRS2179 is stored under desiccating conditions at -20°C.3. Calibrate and test your equipment with known agonists and antagonists.[7] |
Quantitative Data
The following table summarizes the reported inhibitory potency (pIC50) of MRS2179 on ADP-induced platelet aggregation in platelet-rich plasma (PRP) from different species. A higher pIC50 value indicates greater potency.
| Species | Agonist | pIC50 of MRS2179 in PRP (mean ± SEM) |
| Dog | ADP | 5.34 ± 0.12 |
| Cat | ADP | 5.34 ± 0.24 |
| Human | ADP | 5.51 ± 0.17 |
| Dog | 2MeSADP | 5.35 ± 0.11 |
| Cat | 2MeSADP | 5.77 ± 0.09 |
| Human | 2MeSADP | 6.21 ± 0.20 |
Data extracted from a study on P2Y1 and P2Y12 receptor-mediated aggregation in dog, cat, and human platelets.[8]
Experimental Protocols
Protocol 1: Comparative Analysis of MRS2179 Potency in Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To determine the influence of plasma proteins on the inhibitory activity of MRS2179 on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
MRS2179 stock solution.
-
Adenosine diphosphate (B83284) (ADP) solution.
-
Tyrode's buffer.
-
Prostaglandin E1 (PGE1) solution.
-
Apyrase.
-
Platelet aggregometer.
Procedure:
Part A: Preparation of Platelet-Rich Plasma (PRP)
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the upper platelet-rich plasma layer.
-
Allow the PRP to rest for 30 minutes at room temperature before use.
Part B: Preparation of Washed Platelets
-
To the PRP, add PGE1 to a final concentration of 1 µM and apyrase to 2 U/mL.
-
Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and apyrase.
-
Repeat the centrifugation and resuspension steps twice more to ensure complete removal of plasma proteins.
-
Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration.
Part C: Platelet Aggregation Assay
-
Adjust the platelet count in both PRP and washed platelet preparations to be equivalent.
-
Pre-incubate aliquots of PRP and washed platelets with varying concentrations of MRS2179 or vehicle control for 10 minutes at 37°C.
-
Induce platelet aggregation by adding a submaximal concentration of ADP.
-
Monitor platelet aggregation using a light transmission aggregometer.
-
Calculate the IC50 values for MRS2179 in both PRP and washed platelets.
Visualizations
References
- 1. Structural basis of the drug-binding specificity of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers [frontiersin.org]
- 5. INACTIVATION OF ENDOTOXIN BY A HUMORAL COMPONENT. VII. ENZYMATIC DEGRADATION OF ENDOTOXIN BY BLOOD PLASMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Adjusting experimental timelines for MRS2179 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the P2Y1 receptor antagonist, MRS2179, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and what is its primary mechanism of action?
A1: MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor is a Gq-coupled receptor that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet shape change, calcium mobilization, and the initial stages of platelet aggregation.[2][3] MRS2179 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream effects.
Q2: What are the common in vivo applications of MRS2179?
A2: MRS2179 is frequently used in in vivo models to study the role of the P2Y1 receptor in thrombosis, hemostasis, and inflammation.[4] Common applications include investigating its effects on platelet aggregation, bleeding time, and in models of arterial and venous thrombosis.[2][3]
Q3: What is a typical dosage and route of administration for MRS2179 in mice?
A3: A commonly cited dosage for in vivo studies in mice is 50 mg/kg administered via intravenous (IV) injection, often through the tail vein.[5] However, the optimal dose and route can vary depending on the specific experimental model and research question. Intraperitoneal injections have also been reported.[4]
Q4: What are the known side effects or important considerations when using MRS2179 in vivo?
A4: The most significant consideration is the potential for increased bleeding time due to the inhibition of platelet aggregation.[2][3] Researchers should carefully monitor for any signs of excessive bleeding. Additionally, the in vivo stability of MRS2179 can be a factor, as it is susceptible to metabolism. This may necessitate specific experimental timing and design.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Variability in experimental results | Inconsistent dosing, degradation of MRS2179, or variations in animal physiology. | Ensure accurate and consistent preparation and administration of MRS2179. Prepare fresh solutions for each experiment. Standardize animal age, weight, and strain. Consider performing a dose-response study to determine the optimal dose for your model. |
| Limited or no observable effect | Insufficient dosage, rapid metabolism of the compound, or incorrect timing of administration. | Re-evaluate the dosage based on literature for your specific model. Consider the pharmacokinetic profile of MRS2179 and adjust the timing of administration relative to the experimental endpoint. For example, effects on bleeding time are observed shortly after IV injection. |
| Excessive bleeding in animal models | The dosage of MRS2179 is too high, leading to excessive inhibition of platelet function. | Reduce the dosage of MRS2179. Conduct a pilot study to determine a dose that provides the desired level of P2Y1 antagonism without causing severe bleeding complications. Have appropriate hemostatic agents available if necessary. |
| Difficulty with intravenous injection | Improper technique, small or constricted tail veins. | Refer to a detailed SOP for tail vein injections in mice. Ensure proper restraint and warming of the tail to induce vasodilation. Use an appropriate needle gauge (e.g., 27-30G). |
Data Presentation
Table 1: In Vivo Effects of MRS2179 on Platelet Count and Thrombin-Antithrombin (TAT) Levels in Mice
| Treatment Group | Platelet Count (platelets/μL) | TAT Levels (ng/mL) |
| Saline Control + Thromboplastin | 214.06 ± 17.94 | 378.40 ± 34.16 |
| MRS2179 (50 mg/kg) + Thromboplastin | 1155.60 ± 52.84 | 247.90 ± 13.70 |
| Saline Control (no thromboplastin) | 1140.29 ± 45.50 | - |
Data adapted from a study investigating the role of the P2Y1 receptor in tissue factor-induced thrombin generation.[5]
Experimental Protocols
Detailed Protocol for Intravenous Administration of MRS2179 in Mice
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
MRS2179
-
Sterile saline (0.9% NaCl)
-
Mouse restraint device
-
Heat lamp or warming pad
-
27-30 gauge needles and syringes
-
Gauze
Procedure:
-
Preparation of MRS2179 Solution:
-
Accurately weigh the required amount of MRS2179.
-
Dissolve in sterile saline to the desired final concentration. Ensure complete dissolution. It is recommended to prepare the solution fresh for each experiment.
-
-
Animal Preparation:
-
Place the mouse in a restraint device, allowing access to the tail.
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the lateral tail veins. Be careful not to overheat the animal.
-
-
Injection Procedure:
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the MRS2179 solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions, including excessive bleeding from the injection site.
-
Proceed with the experimental timeline as planned.
-
Protocol for Ex Vivo Platelet Aggregation Assay Following In Vivo MRS2179 Administration
Materials:
-
Blood collection supplies (e.g., syringes with anticoagulant)
-
Platelet-rich plasma (PRP) preparation reagents
-
Platelet aggregometer
-
ADP (agonist)
Procedure:
-
Blood Collection:
-
At the desired time point after MRS2179 administration, collect blood from the mice via an appropriate method (e.g., cardiac puncture, retro-orbital bleed) into a tube containing an anticoagulant (e.g., sodium citrate).
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Place the PRP sample in the aggregometer cuvette.
-
Add the agonist (ADP) to induce platelet aggregation.
-
Monitor the change in light transmittance over time to measure the extent of platelet aggregation.
-
Compare the aggregation response in samples from MRS2179-treated mice to that of vehicle-treated control mice.
-
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of MRS2179 Inhibition.
Caption: General Experimental Workflow for In Vivo Studies with MRS2179.
References
- 1. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Guide to P2Y1 Receptor Antagonists: MRS2179 versus MRS2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used P2Y1 receptor antagonists, MRS2179 and MRS2500. The P2Y1 receptor, an important therapeutic target in thrombosis and other physiological processes, is selectively blocked by these nucleotide analogues. This document outlines their respective potencies and stabilities, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Potency and Stability
MRS2500 emerges as a significantly more potent and stable antagonist of the P2Y1 receptor compared to MRS2179. Developed as a successor to MRS2179, MRS2500 incorporates a constrained methanocarba ring system, a modification that enhances its affinity for the P2Y1 receptor and increases its resistance to degradation by ectonucleotidases.
Key Findings:
-
Enhanced Potency: MRS2500 exhibits sub-nanomolar affinity for the P2Y1 receptor, making it substantially more potent than MRS2179.
-
Improved Stability: The structural modifications in MRS2500 lead to greater stability, particularly in biological matrices, resulting in a more sustained duration of action in vivo.
Quantitative Comparison of Potency
The following table summarizes the key potency metrics for MRS2179 and MRS2500, demonstrating the superior affinity of MRS2500 for the P2Y1 receptor.
| Compound | Target Receptor | Potency Metric | Value | Reference |
| MRS2179 | Human P2Y1 | KB | 100 nM | |
| Turkey P2Y1 | Ki | ~100 nM | ||
| Human Platelets (ADP-induced aggregation) | pA2 | 6.55 | [1][2] | |
| MRS2500 | Recombinant Human P2Y1 | Ki | 0.78 nM | [3] |
| Human Platelets (ADP-induced aggregation) | IC50 | 0.95 nM | [3] |
Stability Profile
While both MRS2179 and MRS2500 are susceptible to enzymatic degradation in biological fluids, MRS2500 was specifically designed for enhanced stability. In vitro studies in mouse and human plasma and blood have shown that both compounds are rapidly hydrolyzed to their respective nucleoside metabolites.[4][5] This metabolism is a critical consideration for the interpretation of in vivo studies, as the dephosphorylated products may have off-target effects, such as acting as agonists at adenosine (B11128) receptors.[4][5]
However, the structural constraint imposed by the (N)-methanocarba ring in MRS2500 is intended to slow down this hydrolysis compared to the riboside structure of MRS2179.[5] This is reflected in its prolonged in vivo activity. For instance, in mouse models of thrombosis, MRS2500 displays a stable and potent inhibition of platelet aggregation, whereas the effect of MRS2179 is transient.[6][7]
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq. Upon activation by its endogenous agonist, adenosine diphosphate (B83284) (ADP), it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent physiological responses, such as platelet shape change and aggregation.
Caption: P2Y1 Receptor Signaling Cascade.
Experimental Protocols
Potency Determination: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of MRS2179 and MRS2500 for the P2Y1 receptor.
Materials:
-
Membrane preparations from Sf9 insect cells expressing the recombinant human P2Y1 receptor.
-
[³H]MRS2500 as the radioligand.[8]
-
Unlabeled MRS2179 and MRS2500.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]MRS2500 and varying concentrations of the unlabeled competitor (MRS2179 or MRS2500).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
Caption: Receptor Binding Assay Workflow.
Stability Assessment: In Vitro Plasma/Blood Stability Assay
This protocol outlines a method to assess the in vitro stability of MRS2179 and MRS2500 in plasma or whole blood.
Materials:
-
MRS2179 and MRS2500.
-
Freshly collected human or mouse plasma/whole blood (with anticoagulant).
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
Procedure:
-
Spike a known concentration of MRS2179 or MRS2500 into pre-warmed plasma or whole blood.
-
Incubate the samples at 37°C.
-
At various time points, withdraw aliquots and immediately quench the enzymatic reaction by adding a cold quenching solution.
-
Process the samples (e.g., protein precipitation, centrifugation) to extract the analytes.
-
Analyze the concentration of the parent compound (MRS2179 or MRS2500) and its metabolites at each time point using a validated LC-MS/MS method.
-
Determine the rate of degradation and calculate the in vitro half-life.
Caption: In Vitro Stability Assay Workflow.
Conclusion
For researchers requiring a highly potent and selective P2Y1 receptor antagonist with a sustained duration of action, MRS2500 is the superior choice over MRS2179. Its enhanced potency and improved stability make it a more reliable tool for in vivo studies and for applications where prolonged receptor blockade is necessary. However, it is crucial to consider the potential for in vivo metabolism of both compounds to active nucleoside metabolites and to include appropriate controls in experimental designs. MRS2179 remains a useful tool for in vitro studies where its lower potency and shorter duration of action may be sufficient or even desirable. The selection between these two antagonists should be guided by the specific requirements of the experimental setup.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
MRS2179: A Comparative Guide for P2Y1 Antagonist Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS2179 with other P2Y1 antagonists, offering objective performance data and supporting experimental evidence to inform antagonist selection for research and development.
Executive Summary
MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet aggregation and other physiological processes. This guide demonstrates that while other potent P2Y1 antagonists such as MRS2500 and MRS2279 exist, MRS2179 offers a valuable combination of potency and well-characterized selectivity against other P2Y and P2X receptor subtypes. Furthermore, when compared to clinically relevant P2Y12 antagonists like cangrelor (B105443) and ticagrelor (B1683153), MRS2179's specificity for the P2Y1 receptor minimizes the potential for off-target effects, making it a precise tool for investigating P2Y1-specific signaling pathways.
Comparative Data of P2Y1 Antagonists
The following table summarizes the quantitative data for MRS2179 and other relevant P2Y1 and P2Y12 antagonists. Data is compiled from various in vitro studies to provide a comparative overview of their potency and selectivity.
| Compound | Target Receptor | Potency (Ki/Kb) at P2Y1 | Selectivity Profile |
| MRS2179 | P2Y1 | 100 nM (Ki)[1], 102 nM (Kb)[2] | Selective over P2X1 (IC50 = 1.15 µM), P2X3 (IC50 = 12.9 µM), and P2Y2, P2Y4, P2Y6, P2Y12 receptors.[2][3][4] |
| MRS2500 | P2Y1 | 0.86 nM (KB)[3] | Potent and selective P2Y1 antagonist.[5] |
| MRS2279 | P2Y1 | 2.5 nM (Ki)[6] | Selective over P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[6] |
| Cangrelor | P2Y12 | High affinity for P2Y12.[7] No specific Ki at P2Y1 reported. | Selective for P2Y12; an ATP analog.[5][8] |
| Ticagrelor | P2Y12 | High affinity for P2Y12.[9] No specific Ki at P2Y1 reported. | Selective for P2Y12, but also inhibits equilibrative nucleoside transporter 1 (ENT1).[10][11] |
Signaling Pathways and Experimental Workflows
To understand the context of MRS2179's action, the following diagrams illustrate the P2Y1 receptor signaling pathway and the workflows for key experimental assays used in its characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2Y1 receptor.[12]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500) and varying concentrations of the competitor compound (e.g., MRS2179).[12]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the unbound radioligand.[13]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[13]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant.[14]
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.[10]
-
Pre-incubation: The PRP is pre-incubated with different concentrations of the antagonist (e.g., MRS2179) or vehicle control at 37°C.[7]
-
Agonist Addition: Platelet aggregation is initiated by adding a submaximal concentration of ADP.[7]
-
Measurement: The change in light transmittance, which corresponds to platelet aggregation, is continuously monitored using an aggregometer.[7]
-
Data Analysis: The extent of inhibition of platelet aggregation by the antagonist is calculated and the IC50 value is determined.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2Y1 agonist.
-
Cell Culture: Cells expressing the P2Y1 receptor are cultured in a suitable medium.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
Antagonist Pre-treatment: The cells are pre-treated with varying concentrations of the antagonist (e.g., MRS2179) or vehicle.
-
Agonist Stimulation: The cells are then stimulated with a P2Y1 agonist, such as ADP or 2-MeSADP.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is measured using a fluorescence plate reader or microscope.[15]
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium response is quantified to determine its potency (IC50).
Conclusion
MRS2179 stands out as a robust and reliable tool for the specific antagonism of the P2Y1 receptor. Its well-defined potency and selectivity, coupled with a wealth of supporting experimental data, make it an excellent choice for researchers investigating P2Y1-mediated signaling in various physiological and pathological contexts. While more potent antagonists like MRS2500 are available, MRS2179's established profile provides a solid foundation for reproducible and interpretable results. For studies requiring precise dissection of P2Y1 function, free from the confounding off-target effects seen with broader-spectrum or P2Y12-focused antagonists, MRS2179 remains a superior and highly advantageous option.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12 -receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of ticagrelor on P2Y1 and P2Y12 localization and on cholesterol levels in platelet plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome | Kubica | Cardiology Journal [journals.viamedica.pl]
- 9. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. droracle.ai [droracle.ai]
- 13. Cangrelor: a review on pharmacology and clinical trial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cangrelor: Clinical Data, Contemporary Use, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of MRS2179 and Cangrelor
This guide provides a detailed comparison of the in vivo efficacy of MRS2179 and cangrelor (B105443), two distinct antagonists of purinergic receptors involved in platelet activation. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction
Adenosine (B11128) diphosphate (B83284) (ADP) is a critical mediator of platelet activation and aggregation, acting through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. While both receptors are essential for a full prothrombotic response, they play different roles. The P2Y1 receptor is primarily responsible for initiating platelet shape change and transient aggregation, whereas the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response.
This guide compares two antagonists that target these distinct receptors:
-
MRS2179: A potent and selective competitive antagonist of the P2Y1 receptor.[1] It is primarily used as a research tool to investigate the role of the P2Y1 receptor in thrombosis and hemostasis.[2][3]
-
Cangrelor: A potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor.[4][5] It is an adenosine triphosphate (ATP) analog approved for clinical use as an antiplatelet agent during percutaneous coronary interventions (PCI).[6][7][8]
Signaling Pathways of Platelet Activation and Inhibition
The diagram below illustrates the distinct points of intervention for MRS2179 and cangrelor within the ADP-mediated platelet activation cascade.
Quantitative Data Comparison
The following tables summarize the pharmacokinetic and pharmacodynamic properties of MRS2179 and cangrelor based on available preclinical and clinical data.
Table 1: Pharmacokinetic Profile
| Parameter | MRS2179 | Cangrelor |
| Target | P2Y1 Receptor[9] | P2Y12 Receptor[4] |
| Binding | Competitive | Reversible, Competitive[4][5] |
| Administration | Intraperitoneal (i.p.), Intravenous (i.v.)[2][10][11] | Intravenous (i.v.) bolus and infusion[12][13] |
| Onset of Action | Not explicitly defined, but effects observed shortly after injection[10] | < 2 minutes[7][13][14] |
| Half-life | Not explicitly defined in available in vivo studies | 3-6 minutes[7][12][15] |
| Metabolism | Not detailed in provided sources | Rapid dephosphorylation in circulation to an inactive metabolite; independent of hepatic function[7][12][13] |
| Offset of Action | Not explicitly defined | Platelet function returns to normal within 60-90 minutes of infusion cessation[6][14] |
Table 2: In Vivo Efficacy (Pharmacodynamics)
| Parameter | MRS2179 | Cangrelor |
| Platelet Aggregation | Inhibits ADP-induced platelet aggregation ex vivo after in vivo administration.[2][3] | Achieves >90% inhibition of ADP-induced platelet aggregation.[6][7][14] |
| Bleeding Time | Significantly prolonged in mice at a dose of 50 mg/kg i.p.[3][10] | Increases bleeding time; bleeding is a known side effect in clinical trials.[7][12][16] |
| Animal Models | Rats, Mice[2][3][11] | Mice (preclinical), Humans (clinical)[17][18][19] |
| Effective Dose (Animal) | 50 mg/kg (i.p., mice) for bleeding time prolongation.[10] | 7.8 mg/kg (i.v., mice) for significant platelet inhibition.[17] |
| Effective Dose (Human) | Not applicable | 30 mcg/kg IV bolus followed by a 4 mcg/kg/min infusion.[8][13] |
| Clinical Trial Data | Not available | Extensive data from CHAMPION trials shows a reduction in periprocedural ischemic events vs. clopidogrel.[7][19][20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: In Vivo Bleeding Time Assay (Mice) - Adapted for MRS2179
This protocol is based on descriptions of experiments evaluating the effect of MRS2179 on hemostasis.[3][10]
-
Animal Model: Male Swiss mice (20-25g).
-
Drug Administration: MRS2179 is administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. Control animals receive a saline vehicle.
-
Time Point: The bleeding time measurement is performed 30 seconds after the injection of MRS2179 or vehicle.
-
Procedure:
-
The mouse is anesthetized.
-
The distal portion of the tail (approximately 3 mm from the tip) is transected using a scalpel.
-
The tail is immediately immersed in a tube containing saline at 37°C.
-
The time until the cessation of bleeding for at least 30 seconds is recorded. A cutoff time (e.g., >10 minutes) is typically established to prevent excessive blood loss.
-
-
Data Analysis: Bleeding times for the MRS2179-treated group are compared to the control group using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 2: In Vivo Platelet Function Assay (Mice) - Adapted for Cangrelor
This protocol is based on a study evaluating the antiplatelet effects of cangrelor in a mouse model using flow cytometry.[17]
-
Animal Model: Female BALB/c mice (2 months old).
-
Anesthesia and Drug Administration:
-
The animal is anesthetized.
-
Cangrelor is administered at a dose of 7.8 mg/kg body weight as a single injection directly into the bloodstream via the vena cava.
-
-
Blood Collection: 15 minutes after drug administration, blood is withdrawn from the vena cava using a syringe containing an appropriate anticoagulant (e.g., low molecular weight heparin).
-
Ex Vivo Platelet Activation and Staining:
-
Aliquots of whole blood are stimulated with a platelet agonist such as ADP or thrombin. A resting (unstimulated) sample is also prepared.
-
Platelets are stained with fluorescently-labeled antibodies targeting activation markers (e.g., anti-P-selectin, and an antibody recognizing the active conformation of integrin αIIbβ3). A platelet-specific marker (e.g., anti-GPIbα) is used for gating.
-
-
Flow Cytometry Analysis:
-
Samples are analyzed on a flow cytometer.
-
The platelet population is gated based on forward scatter, side scatter, and the platelet-specific marker.
-
The expression of activation markers on resting and agonist-stimulated platelets from cangrelor-treated mice is quantified and compared to that from control animals.
-
Protocol 3: Pharmacokinetic Analysis in Rodents
This is a generalized protocol for determining the pharmacokinetic profile of a test compound after intravenous administration.[21][22][23]
-
Drug Administration: The compound (e.g., Cangrelor or MRS2179) is formulated in a suitable vehicle and administered as a single intravenous (i.v.) bolus via the tail vein.
-
Blood Sampling:
-
Blood samples (typically 50-100 µL) are collected at multiple time points post-administration (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sampling is performed from a site other than the injection site, such as the saphenous vein or via cardiac puncture for a terminal sample.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis:
-
The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Calculations: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., PK-Solver) to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[21]
Visualized Experimental Workflow
The following diagram outlines a typical workflow for the preclinical in vivo evaluation of an antiplatelet agent.
Summary and Conclusion
MRS2179 and cangrelor are effective antiplatelet agents that operate through distinct mechanisms of action.
-
Cangrelor , a P2Y12 antagonist, is a clinically approved, potent, and fast-acting intravenous drug with a very short half-life, making it ideal for acute settings like PCI where rapid and reversible platelet inhibition is required.[8][24] Its pharmacokinetic and pharmacodynamic profiles are well-characterized in humans, demonstrating a reliable and profound antiplatelet effect.[6][12][14]
-
MRS2179 , a P2Y1 antagonist, has demonstrated clear in vivo efficacy in preclinical animal models, effectively inhibiting platelet aggregation and prolonging bleeding time.[2][3] As a research tool, it has been invaluable for elucidating the specific role of the P2Y1 receptor in thrombosis.[25][26] The lack of extensive pharmacokinetic data and clinical trials means its therapeutic potential in humans remains to be fully explored.
References
- 1. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome | Kubica | Cardiology Journal [journals.viamedica.pl]
- 7. Cangrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Scholars@Duke publication: Risk of Bleeding Among Cangrelor-Treated Patients Administered Upstream P2Y12 Inhibitor Therapy: The CAMEO Registry. [scholars.duke.edu]
- 17. Can the antiplatelet effects of cangrelor be reliably studied in mice under in vivo and in vitro conditions using flow cytometry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Cangrelor in Women Versus Men During Percutaneous Coronary Intervention: Insights From the Cangrelor versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition (CHAMPION PHOENIX) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hrb.ie [hrb.ie]
Comparative Analysis of MRS2179 Cross-reactivity with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P2Y1 receptor antagonist, MRS2179, and its cross-reactivity with other purinergic receptor subtypes. The information presented is supported by experimental data to aid in the objective assessment of its performance and selectivity.
Introduction to MRS2179
MRS2179 (2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate) is a well-characterized and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP) and plays a crucial role in various physiological processes, including platelet aggregation and smooth muscle relaxation.[3][4][5] The selectivity of MRS2179 is a critical factor in its utility as a pharmacological tool and a potential therapeutic agent. This guide explores its binding affinity and functional antagonism across a range of P2X and P2Y receptor subtypes.
Data Presentation: Cross-reactivity Profile of MRS2179
The following table summarizes the quantitative data on the binding affinity and functional inhibition of MRS2179 across various purinergic receptors. The data is compiled from multiple studies to provide a comprehensive overview of its selectivity.
| Receptor Subtype | Ligand | Parameter | Value | Species | Reference |
| P2Y1 | MRS2179 | KB | 100 nM | Human | [1][2][6] |
| P2X1 | MRS2179 | IC50 | 1.15 µM | Rat | [1][2][6] |
| P2X3 | MRS2179 | IC50 | 12.9 µM | Rat | [1][2][6] |
| P2Y2 | MRS2179 | - | Inactive | - | [1][2] |
| P2Y4 | MRS2179 | - | Inactive | - | [1][2] |
| P2Y6 | MRS2179 | - | Inactive | - | [1][2] |
| P2Y11 | MRS2179 | - | No antagonism | Human | [3] |
Note: KB represents the equilibrium dissociation constant for a competitive antagonist, while IC50 is the half-maximal inhibitory concentration. "Inactive" or "No antagonism" indicates that no significant inhibitory activity was observed at the tested concentrations.
Experimental Protocols
Detailed methodologies for key experiments used to determine the cross-reactivity of MRS2179 are provided below.
1. Radioligand Binding Assay for P2Y1 Receptor Affinity
This protocol is adapted from standard radioligand binding assay procedures for GPCRs.[7][8][9]
-
Objective: To determine the binding affinity (Ki) of MRS2179 for the P2Y1 receptor through competition with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing the human P2Y1 receptor.
-
Radioligand: [3H]-MRS2500 (a high-affinity P2Y1 antagonist).
-
MRS2179 (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of MRS2179, and 50 µL of [3H]-MRS2500 at a fixed concentration (typically near its Kd).
-
Initiate the binding reaction by adding 100 µL of the P2Y1 receptor-containing membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value for MRS2179 is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay for Functional Antagonism
This protocol outlines a functional assay to assess the ability of MRS2179 to antagonize agonist-induced calcium mobilization mediated by purinergic receptors.[10][11][12][13]
-
Objective: To determine the functional potency (IC50) of MRS2179 in inhibiting agonist-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing the purinergic receptor of interest (e.g., P2Y1, P2X1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 agonist (e.g., ADP).
-
P2X1 agonist (e.g., α,β-methylene ATP).
-
MRS2179.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of MRS2179 to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for antagonist binding.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (e.g., EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
The inhibitory effect of MRS2179 is calculated as the percentage reduction in the agonist-induced calcium response.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of MRS2179 and fitting the data with a sigmoidal dose-response curve.
-
Mandatory Visualizations
P2Y1 Receptor Signaling Pathway
References
- 1. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. scite.ai [scite.ai]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. agilent.com [agilent.com]
- 13. Characterization of calcium-mobilizing, purinergic P2Y(2) receptors in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating P2Y1 Receptor Blockade: A Comparative Guide to MRS2179 and Knockout Models
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological agent is paramount. This guide provides a comparative analysis of validating P2Y1 receptor blockade using the selective antagonist MRS2179 against the gold standard of P2Y1 receptor knockout (P2Y1-/-) mouse models. The data presented herein demonstrates that pharmacological blockade with MRS2179 effectively phenocopies the genetic deletion of the P2Y1 receptor, particularly in the context of platelet aggregation and thrombosis.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical mediator of platelet activation. Its activation leads to platelet shape change and initiates aggregation, making it a key target for antithrombotic therapies.[1] Validating the on-target effects of P2Y1 antagonists is crucial for preclinical and clinical development.
Performance Comparison: MRS2179 vs. P2Y1 Knockout
Experimental evidence from key studies robustly supports that MRS2179, a potent and selective P2Y1 receptor antagonist, mimics the physiological effects observed in P2Y1-/- mice. This is most evident in studies of platelet function and in vivo models of thrombosis.
Platelet Aggregation
In wild-type mice, platelets exhibit a characteristic shape change and aggregation in response to ADP. This response is completely absent in platelets from P2Y1 knockout mice, which do not change shape and show no aggregation at typical ADP concentrations.[2] Treatment of wild-type platelets with MRS2179 effectively replicates the knockout phenotype by inhibiting ADP-induced platelet shape change and aggregation.[3][4]
| Parameter | Wild-Type (WT) | P2Y1 Knockout (P2Y1-/-) | WT + MRS2179 |
| ADP-Induced Platelet Shape Change | Present | Absent | Absent |
| ADP-Induced Platelet Aggregation | Present | Absent | Significantly Inhibited |
Table 1: Comparison of ADP-induced platelet responses. Data compiled from studies demonstrating the lack of ADP-induced shape change and aggregation in P2Y1-/- platelets and the inhibitory effect of MRS2179 on wild-type platelets.[2][3]
In Vivo Arterial Thrombosis
The role of the P2Y1 receptor in thrombosis has been extensively studied using the ferric chloride (FeCl3)-induced carotid artery thrombosis model. In this model, P2Y1 knockout mice exhibit a significant resistance to thrombus formation compared to their wild-type littermates.[4][5] Intravenous administration of MRS2179 to wild-type mice confers a similar protective effect, significantly prolonging the time to vessel occlusion.[4]
| Model | Wild-Type (WT) | P2Y1 Knockout (P2Y1-/-) | WT + MRS2179 |
| FeCl3-Induced Arterial Thrombosis (Time to Occlusion) | Normal | Significantly Prolonged | Significantly Prolonged |
Table 2: Comparative effects on in vivo arterial thrombosis. Data from studies showing that both genetic deletion of P2Y1 and pharmacological blockade with MRS2179 lead to increased resistance to arterial thrombosis.[4][5]
Signaling Pathways and Experimental Workflows
To understand how P2Y1 receptor blockade is validated, it is essential to visualize the underlying signaling pathways and the experimental workflows used to probe them.
P2Y1 Receptor Signaling Pathway
ADP binding to the P2Y1 receptor on platelets activates the Gq signaling cascade, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key event for platelet shape change and the initial phase of aggregation.
Caption: P2Y1 Receptor Signaling Cascade in Platelets.
Experimental Workflow for Validation
The validation of MRS2179 as a specific P2Y1 antagonist typically involves a multi-step experimental workflow that compares its effects in wild-type animals to the phenotype of P2Y1 knockout animals.
Caption: Workflow for Validating MRS2179 against P2Y1 Knockout Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for the key experiments cited in this guide.
Preparation of Washed Mouse Platelets
This protocol is adapted from standard methods used in platelet research to obtain a pure platelet suspension for aggregation studies.
-
Blood Collection: Anesthetize mice and collect blood via cardiac puncture into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to separate the PRP from red and white blood cells.
-
Platelet Pelletization: Transfer the PRP to a new tube and add a prostaglandin (B15479496) E1 solution to prevent platelet activation. Centrifuge at a higher speed (e.g., 1000 x g) for 15 minutes to pellet the platelets.
-
Washing: Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a Tyrode's buffer. Repeat the centrifugation and resuspension steps to wash the platelets.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer and adjust the platelet count to the desired concentration for aggregation assays.
Platelet Aggregometry
This technique measures the extent of platelet aggregation in response to an agonist by monitoring changes in light transmission through a platelet suspension.
-
Preparation: Place aliquots of the washed platelet suspension into cuvettes with a stir bar. Allow the platelets to equilibrate at 37°C in an aggregometer.
-
Baseline Measurement: Record the baseline light transmission through the platelet suspension.
-
Agonist Addition: For the test group, add MRS2179 to the cuvette and incubate for a specified time. Then, add a submaximal concentration of ADP to induce aggregation. For control groups, add vehicle instead of MRS2179.
-
Data Recording: Continuously record the change in light transmission as platelets aggregate. An increase in light transmission corresponds to an increase in platelet aggregation.
-
Analysis: Quantify the maximum aggregation percentage and the initial rate of aggregation.
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
This widely used in vivo model assesses the effect of genetic or pharmacological interventions on arterial thrombus formation.
-
Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Vessel Injury: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10% w/v) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[6]
-
Thrombus Formation Monitoring: Remove the filter paper and continuously monitor blood flow using the Doppler probe.
-
Endpoint: The primary endpoint is the time to stable vessel occlusion, defined as the cessation of blood flow for a predetermined duration.
Conclusion
The collective data from in vitro platelet function assays and in vivo thrombosis models provide compelling evidence that the pharmacological antagonist MRS2179 specifically targets the P2Y1 receptor. The functional outcomes of MRS2179 treatment in wild-type animals closely mirror those observed in P2Y1 knockout mice, thereby validating its use as a selective tool for studying P2Y1 receptor function and as a lead compound for the development of novel antithrombotic agents. This comparative approach underscores the importance of using knockout models to confirm the specificity of pharmacological inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Role of Gas6 receptors in platelet signaling during thrombus stabilization and implications for antithrombotic therapy [jci.org]
- 5. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antithrombotic Effects of MRS2179 and MRS2500
In the landscape of antithrombotic research, the P2Y1 receptor has emerged as a promising target for the development of novel antiplatelet therapies. Among the antagonists developed for this receptor, MRS2179 and its successor, MRS2500, have been pivotal in elucidating the role of P2Y1 in thrombosis. This guide provides a detailed comparative analysis of the antithrombotic effects of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application.
Overview of MRS2179 and MRS2500
Both MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) and MRS2500 (2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) are selective antagonists of the P2Y1 receptor, a G-protein coupled receptor crucial for adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1][2] While both compounds share a common therapeutic target, significant differences in their potency, stability, and overall antithrombotic efficacy have been documented.[3]
MRS2500 was developed as a more potent and stable analog of MRS2179.[3] Research indicates that MRS2500 exhibits a 100-fold higher affinity for the human P2Y1 receptor compared to MRS2179.[3] This enhanced affinity translates to a more potent and sustained inhibition of platelet function both in vitro and in vivo.[3]
Quantitative Comparison of Receptor Affinity and Platelet Inhibition
The following table summarizes the key quantitative differences between MRS2179 and MRS2500 in their ability to antagonize the P2Y1 receptor and inhibit platelet aggregation.
| Parameter | MRS2179 | MRS2500 | Reference |
| Receptor Affinity (Ki) | ~100 nM | 0.78 nM | [3] |
| IC50 (ADP-induced human platelet aggregation) | Not consistently reported, less potent | 0.95 nM | [4][5] |
| Ex Vivo Inhibition of Platelet Aggregation (in mice) | Transient (< 5 min) at 50 mg/kg | Sustained (≥ 60 min) at 2 mg/kg | [3] |
In Vivo Antithrombotic Efficacy
Experimental studies in animal models have demonstrated the antithrombotic potential of both compounds. However, the superior stability and potency of MRS2500 have allowed for more extensive and successful in vivo investigations.
| Thrombosis Model | MRS2179 | MRS2500 | Reference |
| Systemic Thromboembolism (Collagen/Adrenaline-induced in mice) | Showed protective effects, but limited by transient action. | Provided strong protection. | [3][6] |
| Laser-induced Arterial Thrombosis (in mice) | Not extensively studied due to instability. | Potently inhibited thrombus formation. | [3][7] |
| Carotid Artery Thrombosis (in cynomolgus monkeys) | Not reported. | Significantly reduced thrombus weight. | [8][9] |
| Bleeding Time | Prolonged bleeding time in rats and mice. | Moderately prolonged bleeding time in mice and monkeys. | [3][8][10] |
Signaling Pathway and Mechanism of Action
Both MRS2179 and MRS2500 exert their antithrombotic effects by competitively blocking the P2Y1 receptor on platelets. The binding of ADP to the P2Y1 receptor normally activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a critical step for platelet shape change and the initial, reversible phase of aggregation. By antagonizing the P2Y1 receptor, MRS2179 and MRS2500 inhibit this signaling cascade.
P2Y1 receptor signaling pathway and point of inhibition by MRS2179 and MRS2500.
Experimental Protocols
Ex Vivo Platelet Aggregation Assay
The inhibitory effect of MRS2179 and MRS2500 on platelet aggregation is typically assessed using light transmission aggregometry.
-
Blood Collection: Whole blood is drawn from the study subjects (e.g., mice) into a solution containing an anticoagulant like citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Drug Administration: The antagonist (MRS2179 or MRS2500) or a vehicle control is administered to the animals in vivo via intravenous injection.
-
Aggregation Measurement: At various time points after injection, blood is drawn, and PRP is prepared. Platelet aggregation is induced by adding ADP. The change in light transmission through the PRP sample is measured over time, with an increase in transmission indicating aggregation.[3]
-
Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of the antagonist is determined by comparing it to the control group.
Workflow for ex vivo platelet aggregation studies.
In Vivo Thrombosis Model: Laser-Induced Arterial Injury
This model is used to evaluate the antithrombotic efficacy of compounds in a living animal.
-
Animal Preparation: A mouse is anesthetized, and a carotid artery is surgically exposed.
-
Fluorescent Labeling: Platelets are labeled with a fluorescent dye for visualization.
-
Drug Administration: MRS2500 or a vehicle control is administered intravenously.
-
Vessel Injury: A focused laser beam is used to induce a localized injury to the arterial wall, initiating thrombus formation.
-
Thrombus Monitoring: The formation of the thrombus is monitored in real-time using fluorescence microscopy.
-
Data Analysis: The size and stability of the thrombus are quantified over time to determine the antithrombotic effect of the compound.[3]
Conclusion
The comparative analysis of MRS2179 and MRS2500 clearly demonstrates the significant advancements made in the development of P2Y1 receptor antagonists. While MRS2179 was instrumental in validating the P2Y1 receptor as a viable antithrombotic target, its therapeutic potential was limited by its transient activity and lower potency.[3][6] MRS2500, with its substantially higher affinity and stability, represents a much more effective tool for investigating the role of P2Y1 in thrombosis and serves as a more promising lead compound for the development of clinically relevant antithrombotic drugs.[3][7] The strong antithrombotic activity of MRS2500 in various animal models, coupled with only a moderate effect on bleeding time, underscores the potential of P2Y1 antagonism as a safe and effective antiplatelet strategy.[3][8]
References
- 1. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Inhibition of Platelet Activation: A Comparative Guide to MRS2179 and P2Y12 Inhibitor Co-Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antiplatelet effects observed when combining the P2Y1 receptor antagonist, MRS2179, with various P2Y12 receptor inhibitors. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, demonstrates the potential for enhanced efficacy in dual-receptor blockade strategies.
Introduction to P2Y1 and P2Y12 Receptor Antagonism
Adenosine (B11128) diphosphate (B83284) (ADP) is a crucial mediator of platelet activation and aggregation, acting through two distinct G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gαq, is responsible for initiating platelet shape change and transient aggregation through the mobilization of intracellular calcium.[1] Concurrently, the P2Y12 receptor, coupled to Gαi, inhibits adenylyl cyclase, leading to a sustained and amplified aggregation response.[2] Given their complementary roles, the simultaneous inhibition of both P2Y1 and P2Y12 receptors presents a promising strategy for potent antiplatelet therapy.[3][4] This guide explores the synergistic relationship between the selective P2Y1 antagonist, MRS2179, and various P2Y12 inhibitors.
Quantitative Analysis of Synergistic Inhibition
The co-administration of MRS2179 with P2Y12 inhibitors has been shown to synergistically inhibit ADP-induced platelet activation. This synergy allows for a greater inhibitory effect at lower concentrations than when either antagonist is used alone.
In Vitro Inhibition of ADP-Induced Platelet Activation
The following table summarizes the half-maximal inhibitory concentrations (IC50) for MRS2179 and the P2Y12 inhibitor AR-C69931MX, both individually and in combination, on ADP-induced platelet activation.
| Inhibitor(s) | Agonist | Assay | IC50 | Reference |
| MRS2179 | ADP (10 µM) | Flow Cytometry (PAC-1 Binding) | 5300 ± 900 nM | [5] |
| AR-C69931MX | ADP (10 µM) | Flow Cytometry (PAC-1 Binding) | 3.1 ± 0.7 nM | [5] |
Studies have demonstrated a strong synergistic effect when these two inhibitors are combined. For instance, a combination of 2.5 nM of AR-C69931MX and a sub-threshold concentration of MRS2179 can lead to a significantly greater inhibition of platelet aggregation than either compound alone.[5]
Inhibition of Platelet Aggregation with Different P2Y12 Inhibitors
The synergistic effect is not limited to AR-C69931MX. Studies have shown that MRS2179 acts synergistically with other P2Y12 receptor antagonists, such as cangrelor (B105443) and the active metabolite of prasugrel, to potentiate their antiplatelet effects.[6]
| P2Y12 Inhibitor | P2Y1 Inhibitor | Observation | Reference |
| Cangrelor | MRS2279 | Synergistic potentiation of antiplatelet effect | [6] |
| Prasugrel Metabolite | MRS2179 | Synergistic potentiation of antiplatelet effect | [6] |
| PSB 0739 | MRS2179 | Synergistic potentiation of antiplatelet effect | [6] |
Signaling Pathways and Mechanism of Synergy
The synergistic effect of co-inhibiting P2Y1 and P2Y12 receptors stems from the blockade of two distinct and complementary signaling pathways that are both essential for full platelet activation by ADP.
Caption: P2Y1 and P2Y12 signaling pathways and points of inhibition.
The P2Y1 receptor, upon ADP binding, activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to platelet shape change and the initial, reversible phase of aggregation.[7][8] MRS2179 selectively blocks this pathway at the P2Y1 receptor.
Simultaneously, ADP binding to the P2Y12 receptor activates the Gi protein, which inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in reduced protein kinase A (PKA) activity and subsequent amplification and stabilization of the aggregation response.[7][8] P2Y12 inhibitors block this amplification loop. By inhibiting both the initiation and amplification phases of ADP-mediated platelet activation, the combination of MRS2179 and a P2Y12 inhibitor results in a synergistic anti-thrombotic effect.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Light Transmission Aggregometry (LTA)
This "gold standard" method measures platelet aggregation by detecting changes in light transmission through a suspension of platelet-rich plasma (PRP).[9][10]
Materials:
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
ADP (agonist) stock solution
-
MRS2179 and P2Y12 inhibitor stock solutions
-
Saline or appropriate buffer
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood in 3.2% sodium citrate (B86180) tubes.
-
Prepare PRP by centrifuging whole blood at 150-200 x g for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[2]
-
-
Instrument Setup and Calibration:
-
Warm up the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[11]
-
-
Assay Performance:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer to equilibrate.
-
Add the desired concentration of MRS2179, P2Y12 inhibitor, or their combination and incubate for a specified time.
-
Initiate aggregation by adding the ADP agonist (e.g., to a final concentration of 10 µM).
-
Record the change in light transmission for at least 6 minutes to generate an aggregation curve.[11]
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of platelet activation at the single-cell level by measuring the surface expression of activation-dependent markers.[12]
Key Markers:
-
P-selectin (CD62P): A protein translocated to the platelet surface from α-granules upon activation.[13]
-
Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): The PAC-1 antibody specifically recognizes the activated conformation of this integrin, which is essential for fibrinogen binding and aggregation.[13][14]
Procedure:
-
Blood Collection and Treatment:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
In separate tubes, incubate whole blood with the desired concentrations of MRS2179, P2Y12 inhibitor, or their combination for 15-30 minutes at room temperature.
-
-
Platelet Activation and Staining:
-
Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to the treated blood samples.
-
Add fluorescently labeled antibodies (e.g., FITC-conjugated PAC-1 and PE-conjugated anti-CD62P) and incubate for 20 minutes in the dark at room temperature.[12]
-
-
Fixation and Analysis:
-
Fix the samples with 1% paraformaldehyde.
-
Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter properties.
-
Acquire at least 10,000 platelet events per sample and quantify the percentage of platelets positive for each activation marker.[12]
-
Caption: Experimental workflow for flow cytometry analysis.
Conclusion
The concurrent blockade of P2Y1 and P2Y12 receptors offers a powerful synergistic approach to inhibiting platelet aggregation. The data strongly suggest that combining MRS2179 with a P2Y12 inhibitor can lead to a more profound antiplatelet effect than achievable with single-agent therapy. This enhanced efficacy at potentially lower drug concentrations could translate to improved therapeutic outcomes with a favorable safety profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals exploring this promising anti-thrombotic strategy. Further in vivo studies are warranted to fully elucidate the clinical potential of this dual-inhibition approach.
References
- 1. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Synergistic action between inhibition of P2Y12/P2Y1 and P2Y12/thrombin in ADP- and thrombin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of both P2Y1 and P2Y12 adenosine diphosphate receptors as novel approach to rapidly attenuate platelet-mediated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic action between inhibition of P2Y12/P2Y1 and P2Y12/thrombin in ADP- and thrombin-induced human platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of different regression models for the quantitative analysis of the combined effect of P2Y12 and P2Y1 receptor antagonists on ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. plateletservices.com [plateletservices.com]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
MRS2179 tetrasodium hydrate proper disposal procedures
Proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. This guide provides detailed procedural information for the proper disposal of MRS2179 tetrasodium (B8768297) hydrate (B1144303), a competitive P2Y1 receptor antagonist.
Researchers, scientists, and drug development professionals must adhere to both general best practices and institution-specific guidelines for chemical waste management. The following procedures are based on established safety protocols for laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure for MRS2179 Tetrasodium Hydrate
The disposal of this compound, like most research chemicals, should be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste : Unless you have explicit information to the contrary from a Safety Data Sheet (SDS) or your institution's EHS office, this compound should be managed as a hazardous chemical waste.[1][2]
-
Consult the Safety Data Sheet (SDS) : If available, the SDS for the specific product you are using is the primary source of information for disposal. Section 13 of the SDS will provide specific disposal considerations.
-
Waste Determination : The waste generator is responsible for properly characterizing all waste materials.[3][4] This involves identifying its hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). While one safety data sheet for a related product suggests it is not classified as a hazardous substance, this should be verified for the specific material in use.[5]
Step 2: Segregation and Collection
-
Dedicated Waste Container : Collect waste this compound (both solid and any solutions) in a dedicated, compatible container.[6][7] The original container is often the best choice for waste accumulation.[1]
-
Avoid Mixing Wastes : Do not mix this compound waste with other waste streams, such as solvents, acids, or bases, to prevent unintended chemical reactions.[8]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][7] Do not use abbreviations or chemical formulas.[7]
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within your laboratory.[2] This area should be at or near the point of generation and under the control of laboratory personnel.[9]
-
Secondary Containment : It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[6]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[1][6]
Step 4: Arranging for Disposal
-
Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or an equivalent safety office.[2] This typically involves submitting an online or paper form.[7][10]
-
Do Not Dispose in Regular Trash or Drains : Under no circumstances should this compound be disposed of in the regular trash or poured down the sink.[1][4] This is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[9]
Step 5: Decontamination and Empty Container Disposal
-
Triple Rinsing : To dispose of an "empty" container that held this compound, you must triple-rinse it with a suitable solvent (water is appropriate, as the compound is water-soluble).[6]
-
Collect Rinsate : The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the chemical itself.[6][8]
-
Final Disposal of Container : Once triple-rinsed, deface or remove all labels from the empty container.[1] It can then typically be disposed of as regular laboratory glassware or plastic waste.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | [11] |
| Synonym | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | [12] |
| CAS Number | 1454889-37-2 (for tetrasodium salt) | [12] |
| Chemical Class | P2Y1 Receptor Antagonist | [11] |
| Solubility | Soluble in water (up to 50 mM) | |
| Primary Disposal Route | Collection as hazardous chemical waste via institutional EHS. | [1][2] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. | [1][4][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.com [fishersci.com]
- 4. mtu.edu [mtu.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. adminfinance.okstate.edu [adminfinance.okstate.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
Personal protective equipment for handling MRS2179 tetrasodium hydrate
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of MRS2179 tetrasodium (B8768297) hydrate (B1144303), ensuring laboratory safety and procedural excellence.
This document provides immediate and essential safety protocols, operational instructions, and disposal plans for MRS2179 tetrasodium hydrate. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is shipped as a non-hazardous chemical, adherence to standard laboratory safety protocols is mandatory to minimize exposure and ensure personal safety. The following PPE is required when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards. Chemical splash goggles are recommended. | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Check for tears or holes before use. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required | A dust mask or respirator may be used if handling large quantities or if dust is generated. | Minimizes inhalation of fine particles. |
Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) if available.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
2.1. Handling Protocol
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing : When weighing the solid powder, do so in a designated area, such as a chemical fume hood or a balance with a draft shield, to minimize the dispersion of dust.
-
Solution Preparation : this compound is soluble in water. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn. Clean and decontaminate all work surfaces and equipment.
2.2. Storage Plan
| Parameter | Specification | Rationale |
| Short-Term Storage | 0 - 4°C (days to weeks) | To maintain chemical stability for immediate use. |
| Long-Term Storage | -20°C (months to years)[1] | For optimal preservation of the compound's integrity over extended periods. |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months.[2] | To prevent degradation of the compound in solution. Avoid repeated freeze-thaw cycles. |
| Container | Tightly sealed, clearly labeled container. | To prevent contamination and ensure proper identification. |
| Location | Store in a dry, dark place. | To protect from moisture and light, which can degrade the compound. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
3.1. Waste Categorization
-
Solid Waste : Unused or expired this compound powder should be treated as chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled waste container.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be disposed of as chemical waste.
3.2. Disposal Procedure
-
Segregation : Do not mix chemical waste with general laboratory trash.
-
Labeling : All waste containers must be clearly labeled with the contents, including the name of the chemical and any solvents used.
-
Collection : Follow your institution's hazardous waste disposal procedures for collection and removal. Do not pour chemical waste down the sink.
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety measures throughout the experimental workflow when using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
